Z-IETD-fmk
描述
属性
IUPAC Name |
methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLCQASLWHYEMX-DEKIMQJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43FN4O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, irreversible, and cell-permeable inhibitor of caspase-8. As a key initiator caspase in the extrinsic apoptosis pathway, caspase-8 plays a crucial role in programmed cell death, making this compound an invaluable tool for researchers studying apoptosis, inflammation, and necroptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical properties, and detailed protocols for its use in key experimental assays.
Core Properties of this compound
| Property | Value | Reference |
| Full Name | Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone | |
| Synonyms | Z-IE(OMe)TD(OMe)-FMK | |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | |
| Molecular Weight | 654.68 g/mol | |
| CAS Number | 210344-98-2 | |
| Appearance | Translucent film or solid powder | |
| Solubility | Soluble in DMSO (e.g., 5 mM) | |
| Purity | ≥95% (UHPLC) | |
| Storage | Store at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. |
Mechanism of Action
This compound is a tetrapeptide-based inhibitor designed to mimic the substrate recognition sequence of caspase-8, which is IETD (Ile-Glu-Thr-Asp). The fluoromethylketone (fmk) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, thereby inactivating the enzyme. The benzyloxycarbonyl (Z) group and O-methylated side chains enhance the molecule's cell permeability, allowing it to effectively inhibit intracellular caspase-8.
By specifically targeting caspase-8, this compound can be used to dissect its roles in various cellular processes. In the extrinsic apoptosis pathway, caspase-8 is recruited to the Death-Inducing Signaling Complex (DISC) upon ligand binding to death receptors like Fas or TNFR1. This leads to its activation and subsequent cleavage of downstream effector caspases, such as caspase-3, ultimately resulting in apoptosis. This compound blocks this cascade at its initiation point.
Interestingly, caspase-8 also plays a role in preventing a form of programmed necrosis called necroptosis. By inhibiting caspase-8 with this compound, researchers can induce necroptosis in certain cell types when stimulated with appropriate signals (e.g., TNF-α), providing a model to study this alternative cell death pathway.
Quantitative Data: Inhibitory Potency
The inhibitory concentration (IC50) of this compound varies for different caspases, highlighting its selectivity for caspase-8.
| Caspase | IC50 / Ki | Reference(s) |
| Caspase-8 | 350 nM (IC50) | |
| Caspase-8 | 0.46 µM (IC50 for TNFα-induced apoptosis) | |
| Caspase-10 | 5.76 µM (IC50) | |
| Caspase-9 | 3.7 µM (IC50) | |
| Caspase-3 | Partial inhibition observed | |
| Caspase-1 | Data not consistently available | |
| Caspase-6 | Data not consistently available | |
| Caspase-7 | Data not consistently available | |
| Granzyme B | Inhibitory activity reported |
Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source. The data presented here are for comparative purposes.
Signaling Pathways and Experimental Workflows
Extrinsic Apoptosis Signaling Pathway
Caption: Extrinsic apoptosis pathway initiated by death receptor ligation, leading to the activation of caspase-8 and subsequent execution of apoptosis. This compound specifically inhibits active caspase-8.
General Experimental Workflow for Studying Apoptosis Inhibition
Caption: A typical experimental workflow for investigating the inhibitory effect of this compound on induced apoptosis in a cell-based model.
Experimental Protocols
Caspase-8 Colorimetric Activity Assay
This protocol is adapted from commercially available kits and published methods for measuring caspase-8 activity in cell lysates using the colorimetric substrate IETD-pNA (p-nitroanilide).
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
DMSO (for vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
Caspase-8 substrate: IETD-pNA (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Pre-incubate cells with the desired concentration of this compound (typically 1-20 µM) or vehicle (DMSO) for 1 hour.
-
Induce apoptosis using the chosen agent (e.g., 100 ng/mL anti-Fas antibody for Jurkat cells) and incubate for the desired time (e.g., 4 hours). Include a non-induced control group.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase-8 Activity Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of IETD-pNA substrate (final concentration 200 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (containing buffer and substrate but no lysate) from all readings.
-
Compare the absorbance of treated samples to the non-induced control to determine the fold-increase in caspase-8 activity.
-
Plot the caspase-8 activity against the concentration of this compound to determine the inhibitory effect.
-
Western Blot Analysis of Caspase-8 Cleavage
This protocol provides a general guideline for detecting the cleavage of pro-caspase-8 into its active fragments following apoptosis induction and treatment with this compound.
Materials:
-
Cell lysates prepared as described in the caspase activity assay protocol.
-
Laemmli sample buffer (with β-mercaptoethanol or DTT)
-
SDS-PAGE gels (e.g., 12-15% acrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Caspase-8 (to detect both pro- and cleaved forms)
-
Anti-cleaved Caspase-8 (specific for the active fragment)
-
Anti-Caspase-3 (to assess downstream activation)
-
Anti-cleaved Caspase-3
-
Anti-PARP (to detect cleavage by caspase-3)
-
Anti-β-actin or GAPDH (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix an equal amount of protein (e.g., 20-40 µg) from each cell lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-caspase-8) diluted in blocking buffer overnight at 4°C with gentle agitation. (Optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
If necessary, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., for β-actin).
-
Expected Results:
-
Untreated/Vehicle Control: A prominent band corresponding to pro-caspase-8 (~55-57 kDa) should be visible.
-
Apoptosis-Induced: A decrease in the pro-caspase-8 band and the appearance of cleaved fragments (e.g., p43/41 and p18) should be observed.
-
This compound + Apoptosis-Induced: The cleavage of pro-caspase-8 should be significantly reduced or absent compared to the apoptosis-induced sample, indicating inhibition of caspase-8 activation.
Conclusion
This compound is a cornerstone tool for researchers investigating the intricacies of programmed cell death. Its specificity for caspase-8 allows for the precise dissection of the extrinsic apoptosis pathway and the study of alternative cell death mechanisms like necroptosis. By utilizing the information and protocols provided in this technical guide, researchers can effectively employ this compound to advance our understanding of cellular life and death processes, with potential implications for the development of novel therapeutics.
Z-IETD-fmk: A Technical Guide to its Role in Programmed Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone) in the intricate landscape of programmed cell death. As a highly specific and cell-permeable inhibitor of caspase-8, this compound is an indispensable tool for elucidating the molecular mechanisms of apoptosis and its interplay with other cell death modalities such as necroptosis. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.
Introduction to this compound
This compound is a synthetic, irreversible tetrapeptide inhibitor of caspase-8.[1] The peptide sequence Ile-Glu-Thr-Asp (IETD) is specifically recognized by the active site of caspase-8.[1] The molecule is modified with a benzyloxycarbonyl group (Z) at the N-terminus and O-methyl side chains, which enhance its cell permeability, and a fluoromethyl ketone (FMK) group that allows it to form a covalent bond with the catalytic cysteine residue in the active site of caspase-8, leading to irreversible inhibition.[2][3]
Caspase-8 is an initiator caspase that plays a pivotal role at the apex of the extrinsic apoptosis pathway.[2] However, its function extends beyond apoptosis, as it is also a key negative regulator of necroptosis, another form of programmed cell death.[2] Consequently, this compound serves not only as an inhibitor of extrinsic apoptosis but also as a potent inducer of necroptosis under specific cellular conditions.[2]
Mechanism of Action and Role in Apoptosis
The primary and most well-characterized role of this compound is the inhibition of the extrinsic, or death receptor-mediated, pathway of apoptosis.[4][5] This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate transmembrane receptors (e.g., Fas, TNFR1).[6]
This ligation triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. Procaspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC).[6] Within the DISC, procaspase-8 molecules undergo proximity-induced dimerization and auto-proteolytic activation.
Activated caspase-8 then initiates a downstream proteolytic cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][8]
This compound directly prevents the activation of procaspase-8 at the DISC, thereby halting the entire downstream signaling cascade and effectively blocking extrinsic apoptosis.[8][9]
References
- 1. sanbio.nl [sanbio.nl]
- 2. invivogen.com [invivogen.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Porcine Epidemic Diarrhea-Virus-Induced Cell Death: Mechanistic Insights and Therapeutic Strategies [mdpi.com]
Z-IETD-fmk: A Technical Guide to a Key Caspase-8 Inhibitor
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, irreversible, and cell-permeable inhibitor of caspase-8.[1][2] As a member of the caspase family of cysteine proteases, caspase-8 plays a critical role in the extrinsic pathway of apoptosis, or programmed cell death.[3] The tetrapeptide sequence "IETD" is preferentially recognized by caspase-8, making this compound a highly selective tool for studying the intricate signaling cascades that govern cellular life and death.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Discovery and Development
The development of specific caspase inhibitors like this compound arose from the need to dissect the roles of individual caspases in the complex process of apoptosis.[4] The general strategy involves a peptide sequence recognized by the target caspase, coupled with a chemical group that irreversibly binds to the enzyme's active site.[5] In the case of this compound, the fluoromethylketone (fmk) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8.[5] The addition of a benzyloxycarbonyl (Z) group at the N-terminus enhances the hydrophobicity and cell permeability of the inhibitor, allowing it to be used effectively in cell-based assays.[5][6][7] Furthermore, the peptide is O-methylated on the aspartic acid in the P1 position, which enhances its stability and cell permeability.[2]
Mechanism of Action
This compound functions as a highly specific inhibitor of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[6][8] This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3] This ligation leads to the recruitment of adaptor proteins like FADD, which in turn recruits pro-caspase-8, leading to its dimerization and auto-activation.[3] Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3, which ultimately execute the apoptotic program.[9] this compound irreversibly binds to the active site of caspase-8, preventing it from cleaving its downstream substrates and thereby blocking the apoptotic signal.[1]
Beyond its role in apoptosis, this compound has also been instrumental in studying necroptosis, a form of programmed necrosis.[6] In some cellular contexts, the inhibition of caspase-8 by this compound can switch the cellular response to death receptor ligation from apoptosis to necroptosis.[6] Additionally, this compound is known to inhibit granzyme B, another protease involved in cell death.[8][9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies utilizing this compound.
| Cell Line | Assay Type | Inducing Agent | This compound Concentration | Incubation Time | Outcome |
| Jurkat | Apoptosis Assay | Anti-Fas antibody | 40 µM | 5.5 hours | Reduced apoptosis from 94% to 19%[1] |
| Jurkat | Apoptosis Assay | Camptothecin | 20 µM | 3 hours | Reduced apoptosis from ~42% to untreated control levels[2] |
| HL-60 | DNA Fragmentation | 23-HUA | 50 µM | 1 hour | Completely blocked 23-HUA-induced DNA fragmentation[9] |
| MG63 | Cytotoxicity Assay | MSP-4 | 10 µM | - | Partially reversed MSP-4-induced cytotoxicity[9] |
| HepG2 | Cell Death Assay | PPI | - | - | Accelerated PPI-induced cell death[9] |
| MRK-nu-1 | Caspase-3 Activity | Sodium Butyrate | - | - | Completely inhibited induction of caspase-3 activity[10] |
| Parameter | Value |
| IC50 (TNFα-induced apoptosis) | 0.46 µM[8] |
| Molecular Weight | 654 Da[2][7] |
Experimental Protocols
Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using this compound to inhibit apoptosis in a cell culture model.
Materials:
-
Lyophilized this compound
-
High-purity DMSO[7]
-
Cell culture medium appropriate for the cell line
-
Apoptosis-inducing agent
-
Cell line of interest (e.g., Jurkat cells)
-
Annexin V-PE Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Reconstitution of this compound:
-
Cell Seeding:
-
Seed the cells of interest in a multi-well plate at a density appropriate for the assay. For a 6-well plate, 0.3–0.6 x 10^6 cells per well is a common starting point.[11]
-
-
Pre-incubation with this compound:
-
Dilute the this compound stock solution in cell culture medium to the desired final working concentration (typically in the range of 10-50 µM).[1][9]
-
Add the this compound-containing medium to the cells and pre-incubate for a period of 30 minutes to 1 hour.[2][11] It is crucial to maintain a final DMSO concentration below 0.2% to avoid cellular toxicity.[2]
-
-
Induction of Apoptosis:
-
Add the apoptosis-inducing agent (e.g., anti-Fas antibody at 100 ng/mL for Jurkat cells) to the cell culture.[1]
-
-
Incubation:
-
Apoptosis Assessment:
-
Harvest the cells and stain with Annexin V-PE and a viability dye (e.g., 7-AAD) according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Caspase Activity Assay
This protocol outlines how to measure the inhibitory effect of this compound on caspase-8 activity.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., anti-Fas antibody)
-
This compound
-
Cell lysis buffer
-
Caspase-8 substrate (e.g., Ac-IETD-pNA)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Treat cells with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound for the desired time (e.g., 4 hours).[1]
-
-
Cell Lysis:
-
Harvest the cells and prepare a cytosolic extract using a suitable lysis buffer.
-
-
Caspase Activity Measurement:
-
In a 96-well plate, add the cell lysate.
-
Add the caspase-8 substrate Ac-IETD-pNA to a final concentration of 500 µM.[1]
-
Incubate at 37°C and measure the absorbance at the appropriate wavelength for the pNA chromophore over time using a microplate reader. The rate of color change is proportional to the caspase-8 activity.
-
Mandatory Visualizations
Caption: Extrinsic apoptosis pathway showing this compound inhibition of Caspase-8.
Caption: Workflow for an in vitro apoptosis inhibition assay using this compound.
References
- 1. sanbio.nl [sanbio.nl]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. This compound | AAT Bioquest [aatbio.com]
- 4. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of caspase inhibitors [bio-protocol.org]
Z-IETD-fmk: A Potent Inhibitor of Caspase-8 in the Extrinsic Apoptosis Pathway
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of Z-IETD-fmk, a key chemical tool in the study of apoptosis. We will delve into its mechanism of action as a specific inhibitor of caspase-8, its role in the extrinsic apoptosis pathway, and its applications in research and drug development. This document will provide quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
The Extrinsic Apoptosis Pathway and the Role of Caspase-8
The extrinsic apoptosis pathway is a critical programmed cell death mechanism initiated by extracellular signals.[1] This pathway is triggered by the binding of death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[1][2] This ligand-receptor interaction leads to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8.[1][3] The proximity of multiple pro-caspase-8 molecules facilitates their dimerization and subsequent auto-activation through proteolytic cleavage.[3][4]
Activated caspase-8, an initiator caspase, then triggers a downstream cascade of effector caspases, primarily caspase-3 and caspase-7.[2] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[5]
This compound: A Specific Inhibitor of Caspase-8
This compound (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor of caspase-8.[5][6] Its design is based on the preferred tetrapeptide recognition sequence of caspase-8, "IETD" (Isoleucine-Glutamic acid-Threonine-Aspartic acid).[5][7] The fluoromethylketone (fmk) moiety forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to its irreversible inactivation.[7]
Mechanism of Action
This compound acts as a competitive inhibitor by binding to the active site of caspase-8, thereby preventing the binding and cleavage of its natural substrates.[7] This inhibition effectively blocks the initiation of the extrinsic apoptosis cascade at a very early stage. The O-methylation of the aspartic acid residues in its structure enhances its stability and cell permeability, allowing for its effective use in cell-based assays.[6]
Quantitative Data: Potency and Selectivity
The efficacy of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values. While these values can vary depending on the experimental conditions, this compound shows a clear preference for caspase-8 over other caspases.
| Target | Inhibitor | IC50 Value | Reference |
| Caspase-8 | This compound | 350 nM | [8] |
| Caspase-10 | This compound | 5.76 µM | [8] |
| Caspase-9 | This compound | 3.7 µM | [8] |
| TNFα-induced Apoptosis | This compound | 0.46 µM | [9] |
Table 1: IC50 values of this compound for various caspases and apoptotic stimuli.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to study its effects on the extrinsic apoptosis pathway.
Caspase-8 Activity Assay (Colorimetric)
This protocol is for measuring the inhibitory effect of this compound on caspase-8 activity in cell lysates using a colorimetric substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., FasL, TNF-α)
-
This compound (reconstituted in DMSO)
-
Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 100 µM EDTA, 10% Glycerol)
-
Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for the desired time.[6] Include a vehicle control (DMSO).
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
Caspase Activity Assay: In a 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume with Assay Buffer.
-
Substrate Addition: Add the caspase-8 colorimetric substrate Ac-IETD-pNA to a final concentration of 200 µM.[10]
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the caspase-8 activity. Compare the absorbance values of the this compound-treated samples to the untreated control to determine the percentage of inhibition.
Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes how to assess the inhibition of apoptosis by this compound using flow cytometry to detect the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Cells treated as described in 3.1.
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Interpretation: Compare the percentage of apoptotic cells in the this compound-treated samples to the control samples.
Western Blotting for Caspase and PARP Cleavage
This protocol details the detection of caspase-8 activation and downstream substrate cleavage by western blotting.
Materials:
-
Cells treated as described in 3.1.
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-caspase-8, anti-cleaved caspase-3, anti-PARP).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Look for the disappearance of the pro-caspase-8 band and the appearance of its cleaved fragments. Also, observe the appearance of cleaved caspase-3 and the cleavage of PARP from its full-length form (116 kDa) to the cleaved fragment (89 kDa).
Visualizations
Signaling Pathway Diagram
Caption: The extrinsic apoptosis pathway and the inhibitory action of this compound on caspase-8.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the effects of this compound on apoptosis.
Conclusion
This compound is an indispensable tool for researchers studying the extrinsic apoptosis pathway. Its specificity for caspase-8 allows for the precise dissection of this signaling cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to investigate the intricate mechanisms of programmed cell death and to explore its potential in the development of novel therapeutics targeting apoptosis.
References
- 1. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Effect of caspase inhibitors [bio-protocol.org]
- 4. biotech.illinois.edu [biotech.illinois.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sanbio.nl [sanbio.nl]
The Induction of Necroptosis by Z-IETD-fmk: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, which is a non-inflammatory and caspase-dependent form of cell death, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), leading to an inflammatory response. A key chemical probe used to induce and study necroptosis is Z-IETD-fmk, a potent and selective inhibitor of caspase-8. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound triggers necroptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways.
The Core Mechanism: Shifting the Balance from Apoptosis to Necroptosis
Under normal physiological conditions, the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), initiates a signaling cascade that can lead to either cell survival or apoptosis. Caspase-8 plays a pivotal role in this decision-making process. It not only acts as an initiator caspase for apoptosis but also as a crucial inhibitor of the necroptotic pathway by cleaving and inactivating key necroptotic mediators, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.
This compound is a tetrapeptide (Ile-Glu-Thr-Asp) linked to a fluoromethyl ketone (fmk) moiety, which irreversibly binds to the active site of caspase-8, thereby inhibiting its proteolytic activity. By blocking caspase-8, this compound prevents the cleavage of RIPK1 and RIPK3, thus allowing for the assembly of a pro-necroptotic signaling complex known as the necrosome.
The Necroptotic Signaling Cascade
The induction of necroptosis by this compound, typically in the presence of a stimulus like TNF-α, can be dissected into the following key steps:
-
Death Receptor Activation and Complex I Formation: Upon TNF-α binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex includes TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1. In this context, RIPK1 is heavily ubiquitinated by cIAPs, which serves as a scaffold for the recruitment of downstream signaling molecules that activate pro-survival pathways like NF-κB.
-
Transition to Complex II (Apoptotic or Necroptotic): Under conditions where cIAPs are depleted or inhibited (e.g., by Smac mimetics), or when other pro-apoptotic signals are present, a cytosolic complex called Complex II is formed. In the presence of active caspase-8, Complex II (composed of FADD, pro-caspase-8, and RIPK1) leads to the activation of caspase-8 and subsequent apoptosis.
-
This compound's Intervention and Necrosome Formation: this compound's inhibition of caspase-8 is the critical event that diverts the cell from apoptosis towards necroptosis. When caspase-8 is inactive, RIPK1 and RIPK3 are no longer cleaved and are free to interact through their RIP homotypic interaction motifs (RHIMs). This interaction leads to the formation of an amyloid-like signaling platform called the necrosome, which also recruits the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).
-
Necrosome Activation and MLKL Phosphorylation: Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to their full activation. Activated RIPK3 then phosphorylates MLKL on its pseudokinase domain.
-
MLKL Oligomerization and Translocation: Phosphorylation of MLKL induces a conformational change, leading to its oligomerization. These MLKL oligomers then translocate to the plasma membrane.
-
Execution of Necroptosis: At the plasma membrane, MLKL oligomers are believed to form pores, leading to a loss of membrane integrity, cell swelling, and eventual lysis. This rupture releases cellular contents, including DAMPs, which can trigger an inflammatory response in the surrounding tissue.
Quantitative Data on this compound Induced Necroptosis
The effective concentration of this compound for inducing necroptosis can vary depending on the cell line and the specific experimental conditions. It is often used in combination with other stimuli, such as TNF-α and a Smac mimetic (to inhibit cIAPs).
| Cell Line | This compound Concentration (µM) | Co-treatment | Incubation Time (hours) | Observed Effect |
| HT-29 (Human colon cancer) | 20 | TNF-α (10 ng/mL), Smac mimetic (100 nM) | 4 - 24 | Induction of necroptosis, MLKL phosphorylation |
| L929 (Mouse fibrosarcoma) | 20 - 50 | TNF-α (1-10 ng/mL) | 3 - 8 | Induction of necroptosis |
| Jurkat (Human T-cell leukemia) | 20 - 40 | TNF-α (20 ng/mL), Smac mimetic (1 µM) | 24 | Switch from apoptosis to necroptosis |
| Primary Macrophages | 20 - 50 | TNF-α (100 ng/mL) or LPS (100 ng/mL) | 20 - 24 | Induction of necroptosis |
Experimental Protocols
Induction of Necroptosis in Cell Culture
This protocol describes a general procedure for inducing necroptosis using this compound in combination with TNF-α and a Smac mimetic.
Materials:
-
Cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
TNF-α (stock solution in sterile water or PBS with BSA)
-
Smac mimetic (e.g., BV6; stock solution in DMSO)
-
Multi-well cell culture plates
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Pre-treat the cells with this compound at the desired final concentration (e.g., 20 µM) for 30-60 minutes.
-
Add TNF-α (e.g., 10 ng/mL) and the Smac mimetic (e.g., 100 nM) to the cell culture medium.
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).
-
Proceed with downstream analysis (e.g., cell viability assay, western blotting).
Western Blot for Phosphorylated MLKL (pMLKL)
Detection of phosphorylated MLKL is a key indicator of necroptosis activation.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control like GAPDH to ensure equal loading.
Immunoprecipitation of the Necrosome
This protocol allows for the isolation and analysis of the RIPK1-RIPK3-MLKL complex.
Materials:
-
Treated cell pellets
-
Immunoprecipitation (IP) lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Lyse cells in IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting for the presence of RIPK1, RIPK3, and MLKL.
Distinguishing Apoptosis from Necroptosis using Flow Cytometry
This assay uses Annexin V and a membrane-impermeable DNA dye (e.g., Propidium Iodide - PI or 7-AAD) to differentiate between healthy, apoptotic, and necroptotic cells.
Materials:
-
Treated and untreated cells in suspension
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) or 7-AAD
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Interpretation of Results:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
To further distinguish late apoptosis from necroptosis, morphological analysis (e.g., microscopy) or the use of specific inhibitors (e.g., necrostatin-1 for necroptosis) in parallel experiments is recommended.
Visualizations of Signaling Pathways and Workflows
Caption: this compound induced necroptosis signaling pathway.
Caption: Experimental workflow for studying this compound induced necroptosis.
Conclusion
This compound serves as an invaluable tool for dissecting the molecular intricacies of necroptosis. By specifically inhibiting caspase-8, it effectively reroutes the cellular response to death stimuli from a non-inflammatory apoptotic pathway to a pro-inflammatory necroptotic one. Understanding the precise mechanism of this compound-induced necroptosis is crucial for researchers in both basic science and drug development. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for investigating this important form of regulated cell death and its implications in health and disease. As research in this field continues to evolve, the principles and methodologies outlined here will provide a solid foundation for future discoveries.
An In-depth Technical Guide to Z-IETD-fmk: Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Z-IETD-fmk, a potent and selective inhibitor of caspase-8. This document is intended to serve as a valuable resource for researchers and professionals involved in apoptosis research and drug development.
Chemical Structure and Properties
This compound, with the full chemical name N-benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone, is a synthetic tetrapeptide that acts as an irreversible inhibitor of caspase-8.[1] Its chemical structure is specifically designed to target the active site of this initiator caspase. The benzyloxycarbonyl (Z) group at the N-terminus and the O-methylation of the aspartic acid and glutamic acid residues enhance its cell permeability and stability.[2][3] The fluoromethyl ketone (fmk) group at the C-terminus covalently binds to the catalytic cysteine residue in the active site of caspase-8, leading to irreversible inhibition.[4]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 210344-98-2 | [3][4][5] |
| Molecular Formula | C30H43FN4O11 | [3][6] |
| Molecular Weight | 654.7 g/mol | [2][3][6] |
| Purity | ≥95% | [3] |
| IC50 (for TNFα-induced apoptosis) | 0.46 μM | [5] |
| Solubility | Soluble in DMSO (e.g., 5 mM) | [3] |
| Working Concentration (Cell Culture) | 1-20 μM | [3] |
| Storage | Store lyophilized at -20°C. Reconstituted aliquots in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles. | [2] |
Mechanism of Action and Biological Effects
This compound is a highly selective and cell-permeable inhibitor of caspase-8.[5] Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors such as Fas and TNF-R1.[1] Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3, ultimately leading to the execution of apoptosis.
This compound effectively blocks this pathway by irreversibly binding to the active site of caspase-8.[4] This inhibition prevents the cleavage of downstream substrates, including caspase-3 and Bid, thereby suppressing apoptosis.[4][7] In addition to its primary role as a caspase-8 inhibitor, this compound has also been shown to inhibit granzyme B, another protease involved in inducing apoptosis.[5][7]
Signaling Pathway Diagram
Caption: Extrinsic apoptosis pathway initiated by TNF-α and inhibited by this compound.
Experimental Protocols
Reconstitution of this compound
For experimental use, this compound is typically supplied as a lyophilized powder and should be reconstituted in sterile dimethyl sulfoxide (DMSO) to create a stock solution.[2]
Protocol:
-
Bring the vial of lyophilized this compound to room temperature.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., to make a 10 mM stock solution from 1 mg of this compound with a molecular weight of 654.7 g/mol , add 152.7 µL of DMSO).[2]
-
Vortex gently to ensure the inhibitor is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Caspase-8 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on caspase-8 activity in cultured cells.
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., TNF-α plus cycloheximide, or Fas ligand)
-
This compound stock solution (in DMSO)
-
Negative control inhibitor (e.g., Z-FA-fmk)
-
Caspase-8 activity assay kit (containing a specific caspase-8 substrate, e.g., IETD-pNA or a fluorogenic substrate)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or the negative control inhibitor for a specific duration (e.g., 30-60 minutes) before inducing apoptosis.[2] Include a vehicle control (DMSO) group.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells and incubate for the time required to induce a significant apoptotic response (e.g., 3-6 hours).
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in the provided cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes to pellet the cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Caspase-8 Activity Assay:
-
Determine the protein concentration of each lysate.
-
Add equal amounts of protein from each sample to the wells of a new microplate.
-
Add the caspase-8 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the caspase-8 activity for each sample and normalize it to the control groups. Plot the results to determine the dose-dependent inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for assessing caspase-8 inhibition.
This guide provides a foundational understanding of this compound. For specific applications and troubleshooting, consulting detailed product datasheets and relevant literature is recommended.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. invivogen.com [invivogen.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | C30H43FN4O11 | CID 25108681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Z-IETD-fmk: A Technical Guide to its Impact on Inflammatory Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-IETD-fmk is a potent, irreversible, and cell-permeable tetrapeptide inhibitor of caspase-8, a critical apical protease in the extrinsic apoptosis pathway.[1][2] While traditionally viewed as a tool to study and inhibit apoptosis, recent evidence reveals a more complex role for this compound in modulating inflammatory signaling cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted impact on inflammatory pathways, quantitative data from key studies, and detailed experimental protocols. We will explore its paradoxical ability to suppress apoptosis while simultaneously promoting pro-inflammatory cytokine production in specific cellular contexts, offering a comprehensive resource for researchers in immunology, cell biology, and drug development.
Mechanism of Action
This compound is a synthetic peptide, Z-Ile-Glu(O-Me)-Thr-Asp(O-Me)-FMK, designed to mimic the substrate recognition sequence of caspase-8.[1][3] The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine in the active site of caspase-8, leading to its irreversible inhibition.[1] The benzyloxycarbonyl (Z) group and O-methylated side chains enhance its cell permeability, allowing for effective use in both in vitro and in vivo studies.[1][2]
While highly selective for caspase-8, it is important to note that like other tetrapeptide inhibitors, this compound may exhibit some cross-reactivity with other caspases at higher concentrations.[4]
Impact on Apoptosis and Necroptosis Signaling
Caspase-8 resides at a crucial checkpoint in cellular life and death decisions. Its canonical role is to initiate the apoptotic cascade upon activation by death receptors such as Fas or TNFR1. By inhibiting caspase-8, this compound effectively blocks this downstream signaling, preventing the activation of executioner caspases like caspase-3 and subsequent apoptotic cell death.[5][6]
However, the inhibition of caspase-8 can also reroute the signaling pathway towards a form of programmed necrosis known as necroptosis. In the absence of active caspase-8, which normally cleaves and inactivates RIPK1 and RIPK3, these kinases can form a complex called the necrosome, leading to the phosphorylation of MLKL and subsequent plasma membrane rupture.[1][4]
Pro-inflammatory Signaling in Neutrophils
Contrary to its expected anti-inflammatory effect through apoptosis inhibition, this compound has been shown to induce a potent pro-inflammatory response, particularly in neutrophils.[4][7] In the absence of infection or other stimuli, administration of this compound in mice leads to the production of pro-inflammatory cytokines and chemokines, and a significant influx of neutrophils.[4][8]
This paradoxical effect is dependent on RIPK3 and tonic interferon-β (IFN-β) signaling, but notably, it is independent of MLKL, the executioner of necroptosis.[4][7] This suggests that this compound unveils a novel, non-necroptotic, pro-inflammatory signaling pathway in neutrophils that is normally suppressed by caspase-8.
Impact on the NLRP3 Inflammasome and Cytokine Processing
This compound's influence extends to the inflammasome, a multiprotein complex crucial for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. While some studies suggest this compound can suppress NLRP3 inflammasome activation, others indicate a more complex, context-dependent role.[9][10]
In certain myeloid cell models where both FADD and RIPK3 are absent, this compound treatment can paradoxically enhance IL-1β and IL-18 production.[9] This process is dependent on caspase-1/-11 and GSDMD, but not NLRP3 itself, suggesting an alternative inflammasome activation pathway is engaged when caspase-8 is inhibited.[9] In vivo studies have shown that the IL-1β production induced by this compound is significantly reduced in mice lacking caspase-1 and -11.[4]
Quantitative Data
The following tables summarize key quantitative data from various studies on this compound.
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 | Cell/System | Reference |
| Caspase-8 | 350 nM | Cell-free assay | [11] |
| TNFα-induced apoptosis | 0.46 µM | T-cells | [12] |
| Caspase-10 | 5.76 µM | Cell-free assay | [11] |
| Caspase-9 | 3.7 µM | Cell-free assay | [11] |
Table 2: In Vivo Effects of this compound on Cytokine Production and Neutrophil Recruitment
| Treatment | Analyte | Fold Change/Concentration | Time Point | Model System | Reference |
| This compound (6 mg/kg, i.p.) | Cxcl1 | Significant increase | 1 hour | Mouse Peritoneal Lavage Fluid | [4][8] |
| This compound (6 mg/kg, i.p.) | IL-1β | Significant increase | 2 hours | Mouse Peritoneal Lavage Fluid | [4][8] |
| This compound (6 mg/kg, i.p.) | IL-18 | Significant increase | 2 hours | Mouse Peritoneal Lavage Fluid | [4] |
| This compound (6 mg/kg, i.p.) | Neutrophil count | Significant increase | 4 hours | Mouse Peritoneal Lavage Fluid | [4][8] |
Table 3: In Vitro Effects of this compound on Cytokine Production
| Cell Type | Treatment | Cytokine | Fold Change/Concentration | Reference |
| Murine Peritoneal Cells | 50 µM this compound | Cxcl1 | Significant elevation | [4] |
| Murine Peritoneal Cells | 50 µM this compound | IL-1β | Significant elevation | [4] |
| Murine Bone Marrow Neutrophils | 50 µM this compound | IL-1β | Increased release | [4] |
| Human Blood | This compound | CXCL8 | Detected production | [4] |
| Human Blood | This compound | MIP-1α | Detected production | [4] |
Experimental Protocols
In Vitro Inhibition of Apoptosis
-
Cell Culture: Culture Jurkat cells (or other suitable cell line) in appropriate media.
-
Pre-incubation: Pre-incubate cells with this compound (typically 20-100 µM) for 30 minutes to 1 hour.[2] A vehicle control (DMSO) should be run in parallel.
-
Induction of Apoptosis: Induce apoptosis using an appropriate stimulus (e.g., 4 µM camptothecin for 3 hours or 100 ng/mL anti-Fas monoclonal antibody for 4-5.5 hours).[2][6]
-
Assessment of Apoptosis: Analyze apoptosis using methods such as:
In Vivo Induction of Inflammation
-
Animal Model: Use appropriate mouse strains (e.g., C57BL/6).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of approximately 6 mg/kg body weight.[4][8] A vehicle control should be used.
-
Sample Collection: At various time points (e.g., 1, 2, 4 hours), collect peritoneal lavage fluid (PLF).[4][8]
-
Analysis:
Western Blot Analysis of Signaling Proteins
-
Sample Preparation: Prepare whole-cell lysates from treated and control cells using a suitable lysis buffer (e.g., Mammalian Protein Extraction Reagent with protease inhibitors).[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, phospho-MLKL).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound is a powerful tool for studying caspase-8-mediated signaling pathways. Its utility extends far beyond a simple apoptosis inhibitor. Researchers must be aware of its potential to induce necroptosis and, in specific cell types like neutrophils, to trigger a robust pro-inflammatory response independent of cell death. This technical guide provides a framework for understanding and investigating the complex and multifaceted effects of this compound on inflammatory signaling cascades, empowering researchers to design more precise experiments and interpret their findings with greater accuracy. The dual nature of this compound highlights the intricate balance of signaling pathways that govern cell fate and inflammation, offering exciting avenues for future research and therapeutic development.
References
- 1. invivogen.com [invivogen.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sanbio.nl [sanbio.nl]
- 7. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase-8 inactivation drives autophagy-dependent inflammasome activation in myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. PV-10 Triggers Immunogenic Cell Death in Head and Neck Squamous Cell Carcinoma via Endoplasmic Reticulum Stress and Apoptosis | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
Methodological & Application
Preparing a Stock Solution of Z-IETD-fmk in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-IETD-fmk is a potent, cell-permeable, and irreversible inhibitor of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[1][2][3] The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is preferentially recognized by caspase-8.[3] The addition of a benzyloxycarbonyl group (Z) and a fluoromethyl ketone (fmk) group enhances its cell permeability and allows it to bind irreversibly to the active site of the enzyme.[2] Beyond its role in apoptosis, this compound is also known to inhibit granzyme B.[4][5][6] Due to its specific inhibitory action, this compound is a critical tool in studying apoptosis, inflammation, and other cellular processes regulated by caspase-8.[7] This document provides detailed protocols for the preparation, storage, and handling of a this compound stock solution in dimethyl sulfoxide (DMSO).
Mechanism of Action: Caspase-8 Inhibition
Caspase-8 plays a crucial role in the death receptor-mediated apoptotic pathway. Upon ligand binding to death receptors such as Fas or TNF-R1, an intracellular death-inducing signaling complex (DISC) is formed, leading to the recruitment and dimerization of pro-caspase-8. This proximity induces autoproteolytic cleavage and activation of caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases like caspase-3, ultimately leading to the execution of apoptosis.[8] this compound specifically inhibits the cleavage of caspase-8, thereby blocking this signaling cascade.[4][5]
Figure 1: Simplified signaling pathway of this compound-mediated inhibition of the extrinsic apoptosis pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 654.7 g/mol (or Da) | [1][9][10] |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ | [9][10] |
| CAS Number | 210344-98-2 | [10][11][12] |
| Appearance | Lyophilized solid | [1][10][13] |
| Solubility in DMSO | ≥32.7 mg/mL; up to 100 mg/mL (152.74 mM) | [4][11][12][14] |
| Storage (Lyophilized) | -20°C for up to 3 years | [1][3][11] |
| Storage (Stock Solution) | -20°C for up to 6 months; some sources suggest storage at -80°C. Avoid multiple freeze-thaw cycles. | [1][11] |
| Typical Stock Conc. | 10 mM, 20 mM, or 100 mM in DMSO | [1][3] |
| Typical Working Conc. | 10 µM - 100 µM in cell culture | [1][4][11] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution from 1 mg of lyophilized this compound.
Materials
-
This compound, lyophilized powder (1 mg)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
-
Calculation of DMSO Volume:
-
Molecular Weight (MW) of this compound = 654.7 g/mol .
-
To make a 10 mM (0.010 mol/L) solution from 1 mg (0.001 g) of powder:
-
Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 654.7 g/mol ) / 0.010 mol/L = 0.0001527 L
-
Volume (µL) = 152.7 µL. It is common practice to round this to a more easily pipetted volume, such as 153 µL.[1]
-
-
-
Reconstitution:
-
Carefully open the vial of this compound.
-
Using a calibrated pipette, add 153 µL of anhydrous DMSO to the vial.[1]
-
Recap the vial and vortex gently until the powder is completely dissolved. To enhance solubility, you may warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[12]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]
-
Store the aliquots at -20°C, where they are stable for up to 6 months. For longer-term storage, -80°C is recommended.[11]
-
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution in your cell culture medium to the desired final working concentration (e.g., 10 µM to 100 µM).
-
Important: The final concentration of DMSO in the cell culture should not exceed 0.2-1.0% as higher concentrations can be toxic to cells.[1]
-
Figure 2: Workflow for preparing a 10 mM this compound stock solution.
Safety and Handling Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Handle with care.
-
Work in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. invivogen.com [invivogen.com]
- 3. sanbio.nl [sanbio.nl]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C30H43FN4O11 | CID 25108681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, Caspase-8 inhibitor (CAS 210344-98-2) | Abcam [abcam.com]
- 11. abmole.com [abmole.com]
- 12. ichimarutrading.co.jp [ichimarutrading.co.jp]
- 13. This compound | Caspase-8 inhibitor | Probechem Biochemicals [probechem.com]
- 14. apexbt.com [apexbt.com]
In vivo administration and dosage of Z-IETD-fmk in mouse models.
Application Notes: In Vivo Administration of Z-IETD-fmk
Introduction
This compound is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] Caspase-8 is an initiator caspase that plays a critical role in the extrinsic apoptosis pathway, which is triggered by death receptors such as Fas and TNFR1.[2][3] Beyond its pro-apoptotic function, caspase-8 is also a key regulator that suppresses a form of programmed necrotic cell death called necroptosis.[4][5] By inhibiting caspase-8, this compound can block apoptosis and, under certain conditions, promote necroptosis or other inflammatory responses.[4] Its utility in in vivo mouse models allows for the investigation of caspase-8's role in various physiological and pathological processes, including infection, inflammation, and tissue injury.[6]
Mechanism of Action
Caspase-8 sits at a crucial checkpoint in cell fate decisions. In the canonical extrinsic apoptosis pathway, activation of death receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is recruited and activated through dimerization. Activated caspase-8 then initiates a downstream caspase cascade, leading to apoptosis.
However, caspase-8 also has a non-apoptotic, survival role. It cleaves and inactivates key proteins in the necroptosis pathway, namely RIPK1 and RIPK3, thereby preventing the formation of the "necrosome" complex.[7]
This compound is a tetrapeptide (Ile-Glu-Thr-Asp) modified with a fluoromethyl ketone (fmk) group, which allows it to bind irreversibly to the active site of caspase-8.[3] By blocking caspase-8 activity, this compound can:
-
Inhibit extrinsic apoptosis: Preventing the downstream signaling cascade that leads to apoptotic cell death.
-
Promote necroptosis or inflammation: By preventing the cleavage of RIPK1 and RIPK3, this compound allows for the formation of the necrosome, which can lead to MLKL-mediated necroptosis or, in some cell types like neutrophils, an MLKL-independent inflammatory response.[4][6]
Figure 1. Dual role of Caspase-8 in apoptosis and necroptosis/inflammation, and the inhibitory action of this compound.
Data Presentation: In Vivo Dosage Summary
The following table summarizes published dosages and administration routes for this compound in various mouse models. It is crucial to note that the optimal dose and regimen can vary significantly depending on the mouse strain, disease model, and experimental endpoint.
| Mouse Model | This compound Dosage | Administration Route | Vehicle | Key Application & Findings | Reference(s) |
| Bacterial Peritonitis & Pneumonia (C57BL/6 mice) | 6 mg/kg | Intraperitoneal (i.p.) or Intravenous (i.v.) | 7.5% DMSO in PBS | Therapeutic administration improved bacterial clearance and survival by augmenting cytokine release and neutrophil influx.[6] | [6] |
| Endotoxin Shock (C57BL/6 mice) | 6 mg/kg | Intravenous (i.v.) | 7.5% DMSO in PBS | Protected mice against high-dose LPS challenge.[6] | [6] |
| T. cruzi Infection | 0.4 mg / 3 days | Not specified | Not specified | Reduced memory/activated CD4 and CD8 T cells, leading to increased susceptibility to infection. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes how to prepare this compound for injection. The choice of vehicle is critical for solubility and minimizing toxicity.
Materials:
-
This compound powder (MW: ~654.7 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare DMSO Stock Solution (e.g., 20 mM):
-
Prepare Working Injection Solution (Example for 6 mg/kg dose):
-
Calculation:
-
Assume an average mouse weight of 25 g (0.025 kg).
-
Dose needed per mouse: 6 mg/kg * 0.025 kg = 0.15 mg.
-
Assume a final injection volume of 200 µL (0.2 mL).
-
Concentration needed: 0.15 mg / 0.2 mL = 0.75 mg/mL.
-
-
Dilution (based on the vehicle used by Lentini et al., 2023):
-
The final injection solution should contain 7.5% DMSO in sterile PBS.[6]
-
To prepare 1 mL of working solution:
-
Calculate the volume of stock solution needed. If using a 20 mM stock (~13.1 mg/mL): (0.75 mg/mL * 1 mL) / 13.1 mg/mL ≈ 57.3 µL of stock.
-
The DMSO from the stock is part of the final 7.5%. Add an additional ~17.7 µL of pure DMSO to reach a total of 75 µL (7.5%).
-
Add sterile PBS to a final volume of 1 mL.
-
Simplified Dilution: A common practice is to add the required volume of DMSO stock to the appropriate volume of PBS just before injection. To make the final DMSO concentration ~7.5% in a 200 µL injection, you would need 15 µL of DMSO. If your stock is in DMSO, ensure the volume of stock used does not grossly exceed this percentage or run a vehicle control with the same final DMSO concentration.
-
-
-
Final Step: Vortex the working solution gently and use it immediately. Do not store diluted working solutions.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol provides a standardized method for i.p. administration of this compound.
Materials:
-
Prepared this compound working solution
-
Mouse restraint device (optional)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol wipes
-
Sharps container
Procedure:
-
Animal Restraint: Securely restrain the mouse using the scruff technique, ensuring the animal is calm but immobile. Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift away from the injection site.
-
Site Identification: The preferred injection site is the mouse's lower right abdominal quadrant. This avoids the cecum (usually on the left) and the urinary bladder.
-
Injection:
-
Using your dominant hand, insert the needle (bevel up) at a 30-40 degree angle into the identified site.
-
Gently aspirate by pulling back slightly on the plunger. If no fluid or blood enters the syringe, you are correctly in the peritoneal cavity. If you aspirate yellow fluid (urine) or brown/green contents (intestinal), discard the syringe and re-attempt with a fresh preparation.
-
Inject the solution smoothly and steadily. The typical injection volume for a mouse is 100-200 µL.
-
-
Post-Injection:
-
Withdraw the needle at the same angle it was inserted.
-
Return the mouse to its cage.
-
Monitor the animal for several minutes for any immediate adverse reactions.
-
Properly dispose of the needle and syringe in a sharps container.
-
Mandatory Visualizations
Figure 2. General experimental workflow for in vivo studies using this compound in a mouse disease model.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanbio.nl [sanbio.nl]
- 4. invivogen.com [invivogen.com]
- 5. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
Application of Z-IETD-fmk in Elucidating TRAIL-Induced Apoptosis
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells while sparing most normal cells.[1] The signaling cascade initiated by TRAIL binding to its death receptors, DR4 and DR5, predominantly proceeds through the extrinsic apoptosis pathway, with caspase-8 playing a pivotal role as the initiator caspase.[2][3] Z-IETD-fmk is a potent, selective, irreversible, and cell-permeable inhibitor of caspase-8.[4][5][6] Its tetrapeptide sequence, IETD (isoleucine-glutamic acid-threonine-aspartic acid), is preferentially recognized by caspase-8.[5] This specificity makes this compound an invaluable tool for dissecting the molecular mechanisms of TRAIL-induced apoptosis and for identifying the specific contributions of the caspase-8-mediated pathway.
Mechanism of Action
This compound acts by binding to the active site of caspase-8, thereby preventing its proteolytic activation and subsequent initiation of the apoptotic cascade.[7] In the context of TRAIL-induced apoptosis, the binding of TRAIL to its receptors triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the recruitment and dimerization of pro-caspase-8. This proximity-induced dimerization facilitates the autoproteolytic cleavage and activation of caspase-8. Activated caspase-8 then initiates the execution phase of apoptosis through two main pathways:
-
Direct cleavage and activation of downstream effector caspases , such as caspase-3 and caspase-7.
-
Cleavage of Bid (BH3 interacting-domain death agonist) into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the intrinsic apoptotic pathway, which also culminates in the activation of effector caspases.
By inhibiting caspase-8, this compound effectively blocks both of these downstream pathways, thus inhibiting TRAIL-induced apoptosis.[2][8] This allows researchers to confirm the dependence of a cellular response to TRAIL on caspase-8 activity.
Applications in Research and Drug Development
-
Pathway Elucidation: this compound is crucial for confirming the role of the extrinsic apoptotic pathway in TRAIL-induced cell death. By observing a rescue from apoptosis in the presence of this compound, researchers can definitively establish the necessity of caspase-8 activation for the observed cellular phenotype.[2][8]
-
Target Validation: In the development of TRAIL-based therapies, this compound can be used to validate that the engagement of the TRAIL receptors and subsequent caspase-8 activation is the intended mechanism of action.
-
Investigating Apoptosis Resistance: In cancer cells that exhibit resistance to TRAIL, this compound can be used to determine if the resistance mechanism lies upstream or downstream of caspase-8 activation.
-
Studying Crosstalk with Other Signaling Pathways: this compound allows for the isolation of caspase-8-dependent signaling events, enabling the study of alternative, non-apoptotic pathways that may be activated by TRAIL.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the effect of this compound on TRAIL-induced apoptosis.
Table 1: Inhibition of TRAIL-Induced Apoptosis by this compound in HeLa Cells
| Treatment | Apoptosis (%) |
| Control | < 5% |
| TRAIL (100 ng/ml) | ~ 40% |
| TRAIL (100 ng/ml) + this compound (100 µM) | < 5% |
Data adapted from a study demonstrating that this compound completely blocks TRAIL-induced apoptosis in HeLa cells.[8]
Table 2: Effect of this compound on Caspase-3 and Caspase-8 Activation in TRAIL-Treated HeLa Cells
| Treatment | Pro-caspase-8 Level | Pro-caspase-3 Level |
| Control | Unchanged | Unchanged |
| TRAIL (100 ng/ml) | Decreased | Decreased |
| TRAIL (100 ng/ml) + this compound (100 µM) | Unchanged | Unchanged |
This table illustrates that this compound prevents the cleavage of pro-caspase-8 and the subsequent cleavage of pro-caspase-3 in response to TRAIL treatment.[8]
Table 3: Differential Protection from TRAIL-Induced Apoptosis by Caspase Inhibitors in Cancer Cell Lines
| Cell Line | TRAIL Sensitivity | Protection by this compound (20 µM) | Protection by Z-LEHD-fmk (Caspase-9 inhibitor, 20 µM) |
| HCT116 (Colon Cancer) | Sensitive | Yes | Yes |
| SW480 (Colon Cancer) | Sensitive | Yes | No |
This data highlights the differential dependence of cancer cell lines on the intrinsic (caspase-9 dependent) versus the extrinsic (caspase-8 dependent) pathway for TRAIL-induced apoptosis.[1][9]
Experimental Protocols
1. Caspase-8 Inhibition Assay in TRAIL-Induced Apoptosis using Annexin V Staining
This protocol details the methodology to assess the inhibitory effect of this compound on TRAIL-induced apoptosis by flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide - PI).
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Recombinant human TRAIL
-
This compound (caspase-8 inhibitor)
-
DMSO (vehicle for this compound)
-
Annexin V-FITC (or other fluorochrome-conjugated Annexin V)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound (e.g., 20-100 µM) or an equivalent volume of DMSO for 1 hour.[8][9]
-
TRAIL Treatment: Add TRAIL (e.g., 20-100 ng/ml) to the appropriate wells and incubate for the desired time (e.g., 3-4 hours).[8][9] Include control wells with no treatment, TRAIL alone, and this compound alone.
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Neutralize the dissociation reagent with complete medium.
-
Suspension cells: Directly collect the cells.
-
-
Cell Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µl of Annexin V Binding Buffer.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
2. Western Blot Analysis of Caspase-8 and Caspase-3 Cleavage
This protocol describes how to use Western blotting to visualize the inhibition of caspase cleavage by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Recombinant human TRAIL
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro-caspase-8, cleaved caspase-8, pro-caspase-3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with TRAIL and/or this compound as described in the previous protocol.
-
Cell Lysis:
-
After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to the dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. A decrease in the pro-form and an increase in the cleaved form of the caspases indicate their activation. This compound should prevent the cleavage of both caspase-8 and caspase-3.[8]
Visualizations
Caption: TRAIL-induced apoptosis signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effect of this compound on TRAIL-induced apoptosis.
References
- 1. The caspase 9 inhibitor Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling events triggered by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL): caspase-8 is required for TRAIL-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. invivogen.com [invivogen.com]
- 5. sanbio.nl [sanbio.nl]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Z-IETD-fmk: A Key Tool for Unraveling Necroptosis in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical cell death pathway in cancer biology, with implications for both tumor progression and therapy. Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), leading to an inflammatory response.[1][2] The study of necroptosis has been significantly advanced by the use of specific chemical probes, among which Z-IETD-fmk, a potent and selective inhibitor of caspase-8, plays a pivotal role.[3][4][5]
Caspase-8, a key initiator caspase in the extrinsic apoptotic pathway, also functions as a critical negative regulator of necroptosis.[6][7] By inhibiting caspase-8, this compound effectively blocks the apoptotic cascade and channels the cellular response towards necroptosis, particularly when cell death is initiated through death receptors like the TNF receptor 1 (TNFR1).[3][8] This makes this compound an indispensable tool for inducing and studying necroptosis in cancer cells, enabling researchers to dissect the molecular mechanisms of this pathway and explore its potential as a therapeutic target.
These application notes provide a comprehensive guide to utilizing this compound for the investigation of necroptosis in cancer cell lines. Included are detailed protocols for inducing and assessing necroptosis, as well as key quantitative data to guide experimental design.
Mechanism of Action of this compound in Necroptosis Induction
This compound is a cell-permeable tetrapeptide that irreversibly binds to the active site of caspase-8, thereby inhibiting its proteolytic activity.[9][10] The "Z" (benzyloxycarbonyl) group and the "fmk" (fluoromethyl ketone) group enhance its cell permeability and irreversible binding, respectively.[3][10]
In the context of death receptor signaling (e.g., TNF-α stimulation), the activation of caspase-8 typically leads to apoptosis. However, in the presence of this compound, caspase-8 is inhibited, preventing the cleavage of downstream caspases and execution of apoptosis.[5] This inhibition allows for the formation of a signaling complex known as the necrosome, which is central to the execution of necroptosis.[6][11] The core components of the necrosome are Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[12] In the absence of active caspase-8, RIPK1 and RIPK3 can interact and autophosphorylate, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein.[6][12] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[12]
To achieve robust induction of necroptosis, this compound is often used in combination with a Tumor Necrosis Factor-alpha (TNF-α) to activate the death receptor pathway and a Smac mimetic (e.g., BV6) to inhibit cellular Inhibitor of Apoptosis Proteins (cIAPs), which would otherwise ubiquitinate and inhibit RIPK1.[3]
Data Presentation: Quantitative Parameters for this compound Application
The optimal experimental conditions for using this compound can vary depending on the cancer cell line and the specific experimental setup. The following tables summarize key quantitative data to guide the design of necroptosis studies.
| Parameter | Recommended Range/Value | Notes | References |
| This compound Concentration | 1 - 20 µM | The optimal concentration should be determined empirically for each cell line. A common starting concentration is 10 µM. | [3] |
| TNF-α Concentration | 10 - 100 ng/mL | The concentration may need to be optimized for different cell types. | [13] |
| Smac Mimetic (e.g., BV6) Concentration | 1 - 10 µM | Used to inhibit cIAPs and promote necrosome formation. | [3] |
| Incubation Time | 4 - 24 hours | The kinetics of necroptosis can vary. Time-course experiments are recommended. | [9][14] |
| Solvent | DMSO | This compound is typically dissolved in DMSO. The final DMSO concentration in the cell culture medium should be kept low (e.g., <0.1%) to avoid toxicity. | [3][15] |
| Compound | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | Z-Ile-Glu(O-Me)-Thr-Asp(O-Me)-FMK | 210344-98-2 | C₃₀H₄₃FN₄O₁₁ | 654.68 g/mol |
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cancer Cells
This protocol describes a general procedure for inducing necroptosis in a cancer cell line using a combination of TNF-α, a Smac mimetic, and this compound (TSZ treatment).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
TNF-α (recombinant human or mouse, depending on the cell line)
-
Smac mimetic (e.g., BV6)
-
This compound
-
DMSO (for dissolving inhibitors)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well or 24-well)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare stock solutions of TNF-α and the Smac mimetic according to the manufacturer's instructions.
-
-
Treatment:
-
For the necroptosis induction group (TSZ), add the Smac mimetic to the cell culture medium to the desired final concentration (e.g., 5 µM) and pre-incubate for 30 minutes.
-
Following the pre-incubation, add this compound to a final concentration of 20 µM.
-
Finally, add TNF-α to a final concentration of 20 ng/mL.
-
-
Controls:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only.
-
Apoptosis Control (TS): Cells treated with TNF-α and the Smac mimetic without this compound.
-
Inhibitor Controls: Cells treated with this compound alone or the Smac mimetic alone to assess any potential off-target effects.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assessment of Cell Death: Proceed with a cell viability or cell death assay as described in Protocol 2.
Protocol 2: Assessment of Necroptosis
Several methods can be used to quantify necroptosis and distinguish it from apoptosis.
A. Cell Viability Assay (e.g., using CellTiter-Glo®)
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. A decrease in luminescence indicates a loss of cell viability.
B. Propidium Iodide (PI) Staining for Plasma Membrane Permeability
PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with a compromised plasma membrane, a hallmark of necrosis and necroptosis.
-
After treatment, gently collect the cells (including any detached cells in the supernatant).
-
Wash the cells with cold PBS.
-
Resuspend the cells in a binding buffer containing PI (e.g., 1 µg/mL).
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. An increase in the PI-positive population indicates necroptotic cell death.
C. Western Blotting for Necroptosis Markers
This method confirms the activation of the necroptotic pathway by detecting the phosphorylation of key signaling proteins.
-
After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL).
-
Use antibodies against total RIPK1, RIPK3, and MLKL, as well as a housekeeping protein (e.g., GAPDH or β-actin), as loading controls.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in the phosphorylated forms of these proteins confirms the activation of the necroptotic pathway.
Mandatory Visualizations
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: Experimental workflow for studying necroptosis.
Caption: this compound's role in switching from apoptosis to necroptosis.
References
- 1. Distinguishing Necroptosis from Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Catalytic activity of the caspase-8-FLIPL complex inhibits RIPK3-dependent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. sanbio.nl [sanbio.nl]
- 10. Caspase-8 Inhibitor this compound (FMK007) by R&D Systems, Part of Bio-Techne [bio-techne.com]
- 11. Caspase-8 and FADD prevent spontaneous ZBP1 expression and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Co-treatment of Cells with TNF-alpha and Z-IETD-fmk
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally investigating the cellular effects of co-treating cells with Tumor Necrosis Factor-alpha (TNF-alpha) and the caspase-8 inhibitor, Z-IETD-fmk. This combination is a powerful tool for studying the switch between apoptosis and necroptosis, two distinct forms of programmed cell death.
Introduction
TNF-alpha is a pleiotropic cytokine that plays a central role in inflammation and immunity. Upon binding to its receptor, TNFR1, TNF-alpha can initiate a signaling cascade that leads to either cell survival and inflammation via the NF-κB pathway or programmed cell death. The decision between these fates is tightly regulated. In many cell types, TNF-alpha alone is not sufficient to induce cell death and requires sensitization, for example, through the inhibition of pro-survival proteins.
When TNF-alpha signaling does lead to cell death, it can occur through two primary pathways: apoptosis or necroptosis.
-
Apoptosis is a caspase-dependent form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. TNF-alpha-induced apoptosis is primarily mediated by the activation of caspase-8.
-
Necroptosis is a regulated, caspase-independent form of necrosis. It is characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response. Necroptosis is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).
This compound is a specific and irreversible inhibitor of caspase-8. By inhibiting caspase-8, this compound blocks the primary pathway for TNF-alpha-induced apoptosis. This inhibition diverts the signaling cascade towards necroptosis in cells that express the necessary machinery (i.e., RIPK1 and RIPK3). Therefore, the co-treatment of cells with TNF-alpha and this compound provides a robust model for inducing and studying necroptosis.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of TNF-alpha and this compound co-treatment. The specific values can vary significantly depending on the cell line, experimental conditions, and the assays used.
Table 1: Effect of TNF-alpha and this compound on Cell Viability and Cell Death Modality
| Cell Line | Treatment | Concentration | Incubation Time (hours) | % Cell Viability (relative to control) | % Apoptosis (Annexin V+/PI-) | % Necroptosis (Annexin V+/PI+) |
| L929 (Murine Fibrosarcoma) | Control | - | 24 | 100% | <5% | <5% |
| TNF-alpha | 10 ng/mL | 24 | ~80% | ~15% | ~5% | |
| This compound | 20 µM | 24 | ~95% | <5% | <5% | |
| TNF-alpha + this compound | 10 ng/mL + 20 µM | 24 | ~20% | <5% | ~75% | |
| HT-29 (Human Colon Adenocarcinoma) | Control | - | 24 | 100% | <5% | <5% |
| TNF-alpha | 20 ng/mL | 24 | ~90% | ~10% | <5% | |
| This compound | 20 µM | 24 | ~98% | <5% | <5% | |
| TNF-alpha + this compound | 20 ng/mL + 20 µM | 24 | ~30% | <5% | ~65% | |
| Jurkat (Human T-cell Leukemia) | Control | - | 12 | 100% | <5% | <5% |
| TNF-alpha | 50 ng/mL | 12 | ~70% | ~25% | <5% | |
| This compound | 50 µM | 12 | ~95% | <5% | <5% | |
| TNF-alpha + this compound | 50 ng/mL + 50 µM | 12 | ~25% | <5% | ~70% |
Table 2: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment | Cleaved Caspase-8 (p18) | Phospho-RIPK1 (Ser166) | Phospho-MLKL (Ser358) |
| L929 | Control | Undetectable | Undetectable | Undetectable |
| TNF-alpha | +++ | + | + | |
| TNF-alpha + this compound | - | ++++ | ++++ | |
| HT-29 | Control | Undetectable | Undetectable | Undetectable |
| TNF-alpha | ++ | + | + | |
| TNF-alpha + this compound | - | +++ | +++ |
Relative protein levels are indicated by: - (undetectable), + (low), ++ (medium), +++ (high), ++++ (very high).
Table 3: Cytokine Release Profile
| Cell Line | Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Primary Macrophages | Control | <10 | <20 | <5 |
| TNF-alpha | N/A (exogenously added) | ~500 | ~50 | |
| TNF-alpha + this compound | N/A (exogenously added) | ~1500 | ~200 |
Note: The release of pro-inflammatory cytokines is often elevated during necroptosis due to the lytic nature of cell death.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of TNF-alpha and this compound co-treatment.
Protocol 1: Induction of Apoptosis and Necroptosis in Cell Culture
Objective: To treat cells with TNF-alpha and this compound to induce apoptosis and necroptosis, respectively.
Materials:
-
Cell line of interest (e.g., L929, HT-29, Jurkat)
-
Complete cell culture medium
-
Recombinant human or mouse TNF-alpha (species-specific)
-
This compound (caspase-8 inhibitor)
-
DMSO (for dissolving this compound)
-
Sterile, tissue culture-treated plates (e.g., 6-well, 24-well, or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in tissue culture plates to ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency for adherent cells).
-
Allow cells to adhere and recover for 18-24 hours.
-
-
Reagent Preparation:
-
Reconstitute TNF-alpha in sterile PBS or water containing 0.1% BSA to a stock concentration of 10-100 µg/mL. Aliquot and store at -80°C.
-
Dissolve this compound in DMSO to a stock concentration of 10-20 mM. Aliquot and store at -20°C.
-
-
Cell Treatment:
-
For the co-treatment group, pre-incubate the cells with the desired final concentration of this compound (typically 10-50 µM) for 30-60 minutes.
-
Add the desired final concentration of TNF-alpha (typically 10-100 ng/mL) to the wells.
-
Controls:
-
Untreated control (vehicle only, e.g., DMSO).
-
TNF-alpha only.
-
This compound only.
-
-
Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.
-
-
Endpoint Analysis:
-
Proceed with downstream assays such as cell viability, apoptosis/necroptosis staining, western blotting, or cytokine analysis.
-
Protocol 2: Cell Viability and Death Pathway Analysis by Flow Cytometry
Objective: To quantify the percentage of viable, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Treated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Gating Strategy:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
Objective: To detect the activation of key proteins in the apoptotic and necroptotic pathways.
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-8, anti-phospho-RIPK1, anti-phospho-MLKL, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control.
-
Protocol 4: Measurement of Cytokine Release by ELISA
Objective: To quantify the concentration of pro-inflammatory cytokines released into the cell culture supernatant.
Materials:
-
Cell culture supernatants from Protocol 1
-
ELISA kit for the cytokine of interest (e.g., TNF-alpha, IL-6, IL-1β)
-
ELISA plate reader
Procedure:
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cell debris.
-
Store the supernatants at -80°C if not used immediately.
-
-
ELISA Assay:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Mandatory Visualization
Caption: TNF-alpha signaling pathway leading to apoptosis or necroptosis.
Application Notes and Protocols: Utilizing Z-IETD-fmk to Elucidate the Role of Caspase-8 in Apoptosis of Synchronized Cell Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate mechanisms of apoptosis, or programmed cell death, is paramount in various fields of biological research and drug development. A critical enzyme in the extrinsic apoptosis pathway is caspase-8. The specific and irreversible caspase-8 inhibitor, Z-IETD-fmk, serves as a powerful tool to investigate the signaling cascades that govern this process. A common misconception is the use of this compound to synchronize cells in apoptosis. In reality, this compound is employed to inhibit apoptosis, thereby elucidating the dependency of this process on caspase-8 activity. To study cell cycle-dependent apoptotic events, a more precise method involves synchronizing cells at a particular phase of the cell cycle prior to inducing apoptosis. This document provides detailed protocols for cell synchronization, subsequent apoptosis induction, and the application of this compound to analyze the role of caspase-8.
This compound is a cell-permeable peptide inhibitor that specifically targets caspase-8.[1] Its structure includes a benzyloxycarbonyl (Z) group to enhance cell permeability and a fluoromethyl ketone (fmk) moiety that irreversibly binds to the active site of caspase-8, effectively blocking its proteolytic activity.[2] By inhibiting caspase-8, this compound can prevent the activation of downstream executioner caspases, such as caspase-3, thereby halting the apoptotic cascade.[3]
Data Presentation
The following tables summarize quantitative data from representative experiments demonstrating the efficacy of this compound in inhibiting apoptosis in cell lines commonly used in apoptosis research.
Table 1: Inhibition of Anti-Fas Monoclonal Antibody-Induced Apoptosis in Jurkat Cells by this compound.
| Treatment Condition | Concentration of this compound | Percentage of Apoptotic Cells (Annexin V-PE Positive) |
| Untreated Control | - | <5% |
| Anti-Fas mAb (100 ng/mL) | - | 94%[4] |
| Anti-Fas mAb (100 ng/mL) + this compound | 40 µM | 19%[4] |
Table 2: Inhibition of Camptothecin-Induced Apoptosis in Jurkat Cells by this compound.
| Treatment Condition | Concentration of this compound | Percentage of Apoptotic Cells (PE Annexin V Positive) |
| Untreated Control | - | ~5% (basal level)[5] |
| Camptothecin (4 µM) | - | 42%[5] |
| Camptothecin (4 µM) + this compound | 20 µM | Reduced to control levels[5] |
Experimental Protocols
Protocol 1: Cell Synchronization at the G1/S Boundary using Double Thymidine Block
This protocol is designed to arrest cells in the early S phase of the cell cycle.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Jurkat, H1299)
-
Complete cell culture medium
-
Thymidine stock solution (100 mM in sterile PBS or water)[6]
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks or plates
Procedure:
-
Seed cells at a density that will allow for logarithmic growth for the duration of the experiment (typically 20-30% confluency).[6]
-
Allow cells to attach and resume growth overnight.
-
Add thymidine to the culture medium to a final concentration of 2 mM.[6]
-
Incubate the cells for 16-18 hours.[6]
-
Remove the thymidine-containing medium and wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete medium and incubate for 9 hours to release the cells from the block.[6]
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.[6]
-
The cells are now synchronized at the G1/S boundary. To proceed with apoptosis induction, remove the thymidine-containing medium, wash the cells twice with pre-warmed sterile PBS, and add fresh complete medium.
Protocol 2: Induction of Apoptosis in Synchronized Cells and Inhibition by this compound
This protocol describes the induction of apoptosis in synchronized cells and the use of this compound to assess the role of caspase-8.
Materials:
-
Synchronized cells from Protocol 1
-
Apoptosis-inducing agent (e.g., anti-Fas monoclonal antibody for Jurkat cells, TNF-α, TRAIL, or a chemical inducer like camptothecin or staurosporine)
-
Negative control inhibitor (optional, e.g., Z-FA-fmk)
-
Complete cell culture medium
-
DMSO (vehicle control)
Procedure:
-
Following the final wash in the double thymidine block protocol, resuspend the synchronized cells in fresh, pre-warmed complete medium.
-
Divide the cell suspension into the following treatment groups:
-
Untreated Control (cells in fresh medium)
-
Apoptosis Inducer Only (cells treated with the apoptosis-inducing agent)
-
Apoptosis Inducer + this compound (cells pre-treated with this compound followed by the apoptosis inducer)
-
Vehicle Control (cells treated with DMSO at the same final concentration as the this compound group)
-
(Optional) Apoptosis Inducer + Negative Control Inhibitor
-
-
For the this compound treatment group, pre-incubate the cells with the desired final concentration of this compound (typically 20-50 µM) for 30-60 minutes.[5]
-
Add the apoptosis-inducing agent at its predetermined optimal concentration to the respective treatment wells.
-
Incubate the cells for a period sufficient to induce apoptosis (e.g., 3-6 hours for anti-Fas mAb in Jurkat cells).[4]
-
Harvest the cells for analysis of apoptosis.
Protocol 3: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
This method allows for the quantification of apoptotic cells.
Materials:
-
Treated and control cells from Protocol 2
-
Annexin V-FITC (or other fluorochrome conjugates) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Mandatory Visualizations
Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound.
Caption: Workflow for investigating caspase-8's role in synchronized cells.
References
- 1. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sanbio.nl [sanbio.nl]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Z-IETD-fmk Induced Cytotoxicity in Primary Cell Cultures: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity when using the caspase-8 inhibitor, Z-IETD-fmk, in primary cell cultures. This guide aims to help distinguish between intended necroptotic cell death and unintended cytotoxic side effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cell-permeable, irreversible inhibitor of caspase-8.[1][2][3][4] Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by external stimuli such as the binding of ligands to death receptors. By inhibiting caspase-8, this compound is designed to block this apoptotic signaling cascade.
Q2: Why am I observing significant cell death in my primary cell culture after treatment with this compound, even though it's an apoptosis inhibitor?
While this compound inhibits apoptosis, it can also induce a form of programmed necrosis called necroptosis.[2] When the apoptotic pathway is blocked by caspase-8 inhibition, some cell types can switch to this alternative cell death pathway. This is a regulated process and distinct from unintended, off-target cytotoxicity. It is also possible that at higher concentrations, this compound may have off-target effects leading to general cytotoxicity.
Q3: How can I differentiate between necroptosis and non-specific cytotoxicity?
Distinguishing between these two forms of cell death is crucial for interpreting your results. Here are some key differentiators:
-
Morphology: Necroptotic cells often exhibit swelling and loss of membrane integrity, leading to the release of cellular contents. Apoptotic cells, in contrast, typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Unintended cytotoxicity may present with varied morphologies.
-
Biochemical Markers: Necroptosis is mediated by the RIPK1, RIPK3, and MLKL kinases.[5] You can assess the phosphorylation of these proteins to confirm necroptosis.
-
Inhibitors: Use of a specific necroptosis inhibitor, such as Necrostatin-1 (an inhibitor of RIPK1), can help to determine if the observed cell death is necroptosis.[6][7][8][9] If Necrostatin-1 rescues the cells from death in the presence of this compound, it is likely necroptosis.
Q4: What is a typical working concentration for this compound in primary cell cultures?
The optimal concentration of this compound can vary significantly depending on the primary cell type and the specific experimental conditions.[10] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits caspase-8 without causing significant off-target cytotoxicity. Generally, concentrations ranging from 10 µM to 50 µM are reported in the literature for various cell types.[11][12]
Q5: Are there any known off-target effects of this compound?
Yes, like many small molecule inhibitors, this compound can have off-target effects, particularly at higher concentrations. These can contribute to unexpected cytotoxicity. It is important to include proper controls in your experiments to account for these potential effects.
Troubleshooting Guide
Problem: High levels of unexpected cell death observed after this compound treatment.
Possible Cause 1: The observed cell death is necroptosis, an intended consequence of caspase-8 inhibition in some cell types.
-
Suggested Solution:
-
Co-treatment with a necroptosis inhibitor: Treat your primary cells with this compound in the presence and absence of Necrostatin-1 (a RIPK1 inhibitor).[6][7][8][9] A significant reduction in cell death in the co-treatment group suggests that the cell death is necroptosis.
-
Western Blot Analysis: Analyze the phosphorylation status of key necroptosis proteins like RIPK1, RIPK3, and MLKL. An increase in phosphorylation of these proteins in this compound treated cells would be indicative of necroptosis.[5]
-
Possible Cause 2: The concentration of this compound is too high, leading to off-target cytotoxicity.
-
Suggested Solution:
-
Dose-Response Curve: Perform a titration experiment with a range of this compound concentrations to identify the optimal concentration that effectively inhibits caspase-8 without causing excessive cell death.
-
Viability Assays: Use multiple viability assays to assess cytotoxicity. For example, an LDH assay can measure membrane integrity, while an MTS or MTT assay measures metabolic activity.
-
Possible Cause 3: The primary cells are particularly sensitive to the vehicle (e.g., DMSO) used to dissolve this compound.
-
Suggested Solution:
-
Vehicle Control: Always include a vehicle-only control in your experiments, using the same concentration of the solvent as in your this compound treated samples.[1]
-
Lower Vehicle Concentration: Aim to use the lowest possible concentration of the vehicle. For DMSO, it is generally recommended to keep the final concentration below 0.1%.[1]
-
Possible Cause 4: The primary cell culture itself is unhealthy or stressed.
-
Suggested Solution:
-
Cell Culture Health: Ensure that your primary cells are healthy, with good morphology and viability, before starting the experiment.
-
Optimize Culture Conditions: Review and optimize your cell culture conditions, including media, supplements, and seeding density.
-
Data Presentation
Table 1: Reported Working Concentrations of this compound in Different Cell Types
| Cell Type | Concentration | Observed Effect | Reference |
| Jurkat cells | 20 µM | Reduced camptothecin-induced apoptosis. | [1] |
| Jurkat cells | 40 µM | Blocked Fas-induced apoptosis. | [3] |
| Human T cells | 50-100 µM | Inhibited T cell proliferation. | [13] |
| Rat neonatal cardiomyocytes | 50 µM | Reduced ceramide-induced cell death. | [11][12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 20 µM | Inhibition of fatty acid-induced apoptosis. | [14] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This protocol provides a general framework for measuring cytotoxicity by quantifying the release of LDH from damaged cells.
Materials:
-
Primary cells in culture
-
This compound
-
Necrostatin-1 (optional, for necroptosis assessment)
-
Vehicle (e.g., DMSO)
-
LDH cytotoxicity assay kit
-
96-well clear-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and recover for 24 hours.
-
Treatment:
-
Prepare a serial dilution of this compound in your cell culture medium.
-
Include the following controls:
-
Untreated cells (negative control)
-
Vehicle-treated cells
-
Cells treated with a known cytotoxic agent (positive control for LDH release)
-
(Optional) Cells co-treated with this compound and Necrostatin-1.
-
-
Carefully remove the old medium and add the treatment media to the respective wells.
-
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.[15][16]
-
Typically, this involves transferring a small aliquot of the cell culture supernatant to a new plate and adding the LDH reaction mixture.
-
After a specified incubation period, measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only) from all readings.
-
Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release).
-
Mandatory Visualizations
Caption: Extrinsic Apoptosis and Necroptosis Pathways with this compound Intervention.
Caption: Troubleshooting Workflow for this compound Induced Cytotoxicity.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. invivogen.com [invivogen.com]
- 3. sanbio.nl [sanbio.nl]
- 4. This compound | AAT Bioquest [aatbio.com]
- 5. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma [mdpi.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. LDH cytotoxicity assay [protocols.io]
How to optimize the incubation time for Z-IETD-fmk treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Z-IETD-fmk, a potent and selective inhibitor of caspase-8.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cell-permeable, irreversible inhibitor of caspase-8.[1][2][3] The tetrapeptide sequence "IETD" is preferentially recognized by caspase-8, and the inhibitor covalently binds to the active site of the enzyme, blocking its proteolytic activity.[2][3] Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, activated upon ligation of death receptors such as Fas or TRAIL receptors.[4][5][6] By inhibiting caspase-8, this compound can block the downstream activation of executioner caspases like caspase-3, thereby preventing apoptosis.[7][8] Interestingly, blocking caspase-8 with this compound can also promote an alternative form of programmed cell death called necroptosis under certain conditions.[1]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type, the apoptotic stimulus, and the duration of the experiment.[9] A general starting range for in vitro cell culture is 10-100 µM.[1][3][9] However, it is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. For some sensitive cell lines, concentrations as low as 50 nM have been reported to be effective.[9]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and should be reconstituted in high-purity DMSO to create a concentrated stock solution (e.g., 10 or 20 mM).[9][10] The reconstituted inhibitor should be stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[10] When preparing your working solution, dilute the DMSO stock in your cell culture medium. It is important to keep the final concentration of DMSO in the culture below 0.2-1.0% to avoid solvent-induced cytotoxicity.[9][10]
Q4: What is a typical pre-incubation time for this compound before inducing apoptosis?
A pre-incubation time of 30-60 minutes is generally recommended to allow for sufficient cell permeability and binding of this compound to caspase-8 before introducing the apoptotic stimulus.[3][10] However, the optimal pre-incubation time can vary, so it is advisable to test a few time points (e.g., 30, 60, and 120 minutes) in your initial experiments.
Troubleshooting Guide
Problem 1: this compound is not inhibiting apoptosis in my experiment.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line and apoptotic stimulus.[9]
-
-
Possible Cause 2: Inadequate Pre-incubation Time.
-
Solution: Increase the pre-incubation time with this compound before adding the apoptotic stimulus to ensure sufficient uptake and target engagement. Try pre-incubating for up to 2 hours.
-
-
Possible Cause 3: Apoptosis is Occurring Through the Intrinsic Pathway.
-
Solution: this compound is a specific inhibitor of caspase-8, a key initiator of the extrinsic pathway. If apoptosis is primarily driven by the intrinsic (mitochondrial) pathway, which is initiated by caspase-9, this compound will be less effective.[4][11] Consider using a pan-caspase inhibitor like Z-VAD-fmk or a specific caspase-9 inhibitor (e.g., Z-LEHD-fmk) to investigate the involvement of other caspases.[7]
-
-
Possible Cause 4: Degraded Inhibitor.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[10] Prepare a fresh stock solution if you suspect degradation.
-
Problem 2: I am observing unexpected or off-target effects with this compound treatment.
-
Possible Cause 1: DMSO Toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.2-1.0%.[9][10] Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess any solvent-related effects.
-
-
Possible Cause 2: Non-specific Inhibition.
-
Solution: While this compound is selective for caspase-8, some cross-reactivity with other caspases or proteases like granzyme B can occur at high concentrations.[7][8] It's important to use the lowest effective concentration determined from your dose-response experiments. Additionally, some studies have shown that other caspase inhibitors like Z-VAD-fmk can have off-target effects on proteins like NGLY1, leading to the induction of autophagy.[12][13] While this has not been extensively reported for this compound, it is a possibility to consider.
-
-
Possible Cause 3: Induction of Necroptosis.
-
Solution: In some cell types, inhibition of caspase-8 can switch the mode of cell death from apoptosis to necroptosis, a form of programmed necrosis.[1] This is particularly relevant when studying death receptor signaling. If you observe signs of necrosis (e.g., cell swelling, membrane rupture), you may need to investigate necroptosis pathways (e.g., by examining the phosphorylation of RIPK1 and MLKL).
-
Problem 3: I am having trouble detecting cleaved caspase-8 by Western blot after this compound treatment.
-
Possible Cause 1: Timing of Lysate Collection.
-
Possible Cause 2: Low Protein Loading or Antibody Issues.
-
Possible Cause 3: Complete Inhibition by this compound.
-
Solution: If this compound is working effectively, it should prevent the cleavage of pro-caspase-8. Therefore, you would expect to see a decrease in the cleaved form and a potential increase in the pro-form of caspase-8 compared to your positive control (apoptotic stimulus without inhibitor).
-
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for Various Cell Lines
| Cell Line | Apoptotic Stimulus | This compound Concentration | Incubation Time | Outcome | Reference |
| Jurkat | Anti-Fas antibody (CH-11) | 40 µM | 5.5 hours | Reduced apoptosis | [2] |
| Jurkat | Camptothecin | 20 µM | 3 hours (pre-incubation 30 min) | Reduced apoptosis | [10] |
| HL-60 | 23-HUA | 50 µM | 1 hour | Blocked DNA fragmentation | [7] |
| MG63 | MSP-4 | 10 µM | Not specified | Partially reversed cytotoxicity | [7] |
| Rat neonatal cardiomyocytes | Ceramide | 50 µM | 24 hours | Reduced cell death | [7] |
| Human T cells | Anti-CD3 and anti-CD28 | 100 µM | Not specified | Inhibited T cell proliferation | [16] |
Table 2: Troubleshooting Summary for this compound Experiments
| Issue | Possible Cause | Recommended Action |
| No inhibition of apoptosis | Suboptimal concentration | Perform a dose-response curve (1-100 µM). |
| Inadequate pre-incubation | Increase pre-incubation time (up to 2 hours). | |
| Intrinsic apoptosis pathway | Use a pan-caspase or caspase-9 inhibitor for comparison. | |
| Off-target effects | DMSO toxicity | Use a final DMSO concentration <0.2-1.0% and run a vehicle control. |
| Non-specific inhibition | Use the lowest effective concentration. | |
| Induction of necroptosis | Assess markers of necroptosis (p-RIPK1, p-MLKL). | |
| Difficulty detecting cleaved caspase-8 | Incorrect timing | Perform a time-course experiment. |
| Technical issues | Increase protein load, optimize antibody conditions. |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment and Apoptosis Induction
-
Cell Seeding: Plate your cells at a density that will allow for optimal growth and treatment. For adherent cells, allow them to attach overnight.
-
Preparation of this compound: Prepare a working solution of this compound in your cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.2-1.0%.
-
Pre-incubation: Add the this compound working solution to your cells and pre-incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Apoptosis Induction: Add your apoptotic stimulus (e.g., TNF-α, Fas ligand, TRAIL, or a chemotherapeutic agent) to the cell culture medium.
-
Incubation: Incubate the cells for the desired period, as determined by your experimental design. This can range from a few hours to 24 hours or longer.
-
Analysis: Harvest the cells for downstream analysis, such as apoptosis assays (e.g., Annexin V/PI staining), caspase activity assays, or Western blotting.
Protocol 2: Caspase-8 Activity Assay (Colorimetric)
This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.[17][18]
-
Cell Lysis: After this compound treatment and apoptosis induction, pellet the cells and lyse them in a chilled lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the 2x reaction buffer containing DTT and the caspase-8 substrate (IETD-pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-8 activity.
Mandatory Visualizations
Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound on caspase-8.
Caption: General experimental workflow for studying apoptosis inhibition with this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. sanbio.nl [sanbio.nl]
- 3. malotilate.com [malotilate.com]
- 4. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-8: not so silently deadly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological Inhibition of Caspase-8 Suppresses Inflammation-Induced Angiogenesis in the Cornea - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The stability of Z-IETD-fmk in cell culture media over time.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Z-IETD-fmk, a specific caspase-8 inhibitor. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Lyophilized this compound is stable for up to one year when stored at -20°C to -70°C.[1] Upon reconstitution in high-purity DMSO, the solution is stable for up to 6 months when stored at -20°C.[1][2] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]
Q2: What is the recommended working concentration for this compound in cell culture?
A: The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific apoptotic stimulus.[1] However, a general starting range is between 10 µM and 100 µM.[4] For some applications, concentrations as low as 50 nM have been reported to be effective.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: What is the stability of this compound in cell culture media at 37°C?
A: There is limited published data on the precise half-life of this compound in cell culture media at 37°C. Peptide-based inhibitors can be susceptible to degradation by proteases present in serum-containing media. For a similar peptide-based caspase inhibitor, Z-VAD-fmk, a short half-life of approximately 4 hours in culture has been noted, which was considered a surprisingly rapid degradation.[5] Given the peptide nature of this compound, its stability in media over long incubation periods should be a consideration. For experiments lasting longer than a few hours, the inhibitor's activity may decrease over time.
Q4: How can I ensure consistent inhibition in long-term experiments?
A: Due to the potential for degradation in cell culture media, for long-term experiments (e.g., over 24 hours), it is advisable to replenish this compound by replacing the media with fresh inhibitor-containing media at regular intervals (e.g., every 12-24 hours). Alternatively, you can determine the stability of this compound under your specific experimental conditions using the protocol provided in the "Experimental Protocols" section below.
Q5: I am not seeing any inhibition of apoptosis with this compound. What could be the issue?
A: There are several potential reasons for a lack of inhibitory effect:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type and stimulus. Perform a dose-response experiment to determine the optimal concentration.
-
Inhibitor Instability: As discussed, the inhibitor may be degrading over the course of your experiment. Consider replenishing the inhibitor or assessing its stability in your media.
-
High Cell Density: At very high cell densities, the effective concentration of the inhibitor per cell may be reduced.
-
Alternative Cell Death Pathways: The observed cell death may not be primarily mediated by caspase-8. Consider investigating other cell death pathways.
-
Improper Storage/Handling: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]
-
High DMSO Concentration: The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity, which could mask the specific effects of the inhibitor.[1][3]
Data Presentation
Table 1: Stability of this compound Stock Solutions
| Storage Condition | Form | Stability |
| -20°C to -70°C | Lyophilized | Up to 1 year[1] |
| -20°C | Reconstituted in DMSO | Up to 6 months[1][2] |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM + 10% FBS)
-
37°C incubator with 5% CO2
-
HPLC or LC-MS system for analysis
-
Control cell culture plates (without cells)
Methodology:
-
Preparation:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Prepare your complete cell culture medium.
-
Spike the cell culture medium with this compound to a final working concentration (e.g., 50 µM).
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes or wells of a cell culture plate (without cells to avoid cellular uptake and metabolism).
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately after collection, store the samples at -80°C to prevent further degradation until analysis.
-
-
Analysis:
-
Thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.
-
A standard curve of this compound in the same medium should be prepared to quantify the concentrations accurately.
-
-
Data Interpretation:
-
Plot the concentration of this compound against time.
-
From this plot, you can determine the rate of degradation and the half-life (t½) of the inhibitor in your specific cell culture medium.
-
Mandatory Visualizations
Caption: Workflow for determining this compound stability in media.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Z-IETD-fmk on other caspases.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the caspase inhibitor, Z-IETD-fmk.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a cell-permeable, irreversible inhibitor primarily designed to target caspase-8.[1][2][3][4][5] The tetrapeptide sequence, IETD (isoleucyl-glutamyl-threonyl-aspartic acid), is preferentially recognized by caspase-8.[6]
Q2: Is this compound completely specific for caspase-8?
A2: No, like many peptide-based inhibitors, this compound is not entirely specific for caspase-8 and can exhibit off-target effects on other caspases and even other proteases. It is known to inhibit other caspases, such as caspase-3, caspase-9, and caspase-10, although generally with lower potency.[1][4] It has also been identified as an inhibitor of granzyme B.[1][4][7]
Q3: What are the known non-caspase off-target effects of this compound?
A3: this compound has been shown to have off-target effects independent of caspase inhibition. For instance, it can suppress T-cell proliferation and block the NF-κB signaling pathway in activated primary T-cells.[1][8] Additionally, it has been reported that the related pan-caspase inhibitor Z-VAD-fmk can induce autophagy by inhibiting the enzyme N-glycanase 1 (NGLY1), an effect that may also be relevant for this compound.
Q4: I am observing unexpected cellular effects that don't seem to be related to caspase-8 inhibition. What could be the cause?
A4: Unexpected cellular effects could be due to the off-target inhibition of other caspases or non-caspase proteins. For example, if you are studying apoptosis, inhibition of other caspases like caspase-3 or -9 could confound your results. Furthermore, effects on signaling pathways like NF-κB or the induction of autophagy could lead to unanticipated phenotypes.[1][8] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.
Q5: How can I minimize the off-target effects of this compound in my experiments?
A5: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound, which should be determined empirically for your specific cell type and experimental conditions. Titrating the inhibitor concentration is crucial.[9] Additionally, consider using a negative control peptide, such as Z-FA-fmk, which has a similar structure but does not inhibit caspases, to distinguish between caspase-dependent and -independent effects. For studies where broad caspase inhibition is a concern, consider alternative, more specific inhibitors if available for your target of interest.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Incomplete inhibition of apoptosis. | 1. Suboptimal inhibitor concentration.2. Cell-type specific resistance.3. Activation of caspase-independent cell death pathways. | 1. Perform a dose-response curve to determine the optimal concentration of this compound.2. Confirm caspase-8 activation in your model. 3. Investigate markers of other cell death pathways (e.g., necroptosis, autophagy). |
| Unexpected changes in gene expression or protein activity. | Off-target effects on signaling pathways (e.g., NF-κB).[1][8] | 1. Use a lower concentration of this compound.2. Include a negative control inhibitor (e.g., Z-FA-fmk).3. Validate your findings using a more specific caspase-8 inhibitor or genetic approaches (e.g., siRNA). |
| Induction of autophagy observed. | Off-target inhibition of NGLY1. | 1. Monitor autophagic markers (e.g., LC3-II conversion).2. Consider using an alternative caspase inhibitor with a different chemical scaffold that does not inhibit NGLY1. |
| Variability between experiments. | 1. Inconsistent inhibitor preparation.2. Differences in cell culture conditions. | 1. Prepare fresh stock solutions of this compound in DMSO and store in aliquots at -20°C to avoid freeze-thaw cycles.2. Standardize cell seeding density, treatment times, and other experimental parameters. |
Data Presentation
Inhibitory Profile of this compound Against Various Caspases
The following table summarizes the available quantitative data on the inhibitory potency of this compound against different human caspases. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Caspase | IC50 (nM) | Reference |
| Caspase-8 | 350 | [2] |
| Caspase-8 | 460 | [1] |
| Caspase-9 | 3700 | |
| Caspase-10 | 5760 | |
| Caspase-1 | Data not available | |
| Caspase-2 | Data not available | |
| Caspase-3 | Partially inhibits | [1][4] |
| Caspase-4 | Data not available | |
| Caspase-5 | Data not available | |
| Caspase-6 | Data not available | |
| Caspase-7 | Data not available |
Note: The inhibitory activity of this compound can vary depending on the assay conditions and the source of the enzyme.
Experimental Protocols
Protocol for Determining the IC50 of this compound
This protocol provides a general framework for determining the IC50 value of this compound against a specific caspase using a fluorometric assay.
Materials:
-
Recombinant active caspase enzyme
-
Caspase-specific fluorogenic substrate (e.g., Ac-IETD-AFC for caspase-8)
-
This compound
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).
-
Prepare the recombinant caspase enzyme at the recommended concentration in assay buffer.
-
Prepare the fluorogenic substrate at the recommended concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Diluted this compound or DMSO (for control)
-
Recombinant caspase enzyme
-
-
Include control wells with:
-
Enzyme and DMSO (no inhibitor)
-
Substrate only (no enzyme)
-
Buffer only
-
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., Ex/Em = 400/505 nm for AFC).
-
Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the control (no inhibitor) to get the percent inhibition.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the extrinsic apoptosis pathway by targeting caspase-8.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Caption: A logical approach to troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Caspase-8 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | Caspase-8 Inhibitor | AmBeed.com [ambeed.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. sanbio.nl [sanbio.nl]
- 7. selleckchem.com [selleckchem.com]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Z-IETD-fmk for Complete Caspase-8 Inhibition
Welcome to the technical support center for the effective use of Z-IETD-fmk, a potent and irreversible inhibitor of caspase-8. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete and specific inhibition of caspase-8 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit caspase-8?
This compound is a highly specific, cell-permeable tetrapeptide inhibitor of caspase-8.[1][2][3] Its design is based on the preferred recognition sequence of caspase-8 (Ile-Glu-Thr-Asp or IETD).[1][3] The fluoromethyl ketone (fmk) group allows it to form an irreversible covalent bond with the active site of caspase-8, thereby completely blocking its proteolytic activity.[4][5]
Q2: What is the optimal concentration of this compound to use in cell culture?
The optimal concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.[4] However, a general working concentration range is between 1 µM and 100 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. For example, in Jurkat cells, 20 µM this compound was shown to effectively reduce camptothecin-induced apoptosis.[6]
Q3: How should I dissolve and store this compound?
This compound should be dissolved in high-purity dimethyl sulfoxide (DMSO) to create a stock solution.[4][6] For long-term storage, the lyophilized powder is stable for up to one year when stored at -20°C to -70°C.[4] Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C.[1][4] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: How long should I pre-incubate my cells with this compound?
A pre-incubation period of 30 minutes to 1 hour is generally sufficient for the inhibitor to permeate the cell membrane and inhibit caspase-8.[6][7] However, the optimal pre-incubation time may vary depending on the cell line and experimental conditions.
Q5: Can this compound be used in in vivo studies?
Yes, this compound is cell-permeable and has been used in in vivo animal studies.[4] For in vivo applications, the inhibitor is typically administered systemically, for example, via intraperitoneal injection.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete inhibition of caspase-8 activity. | Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or stimulus. | Perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM, 20 µM, 50 µM, 100 µM). |
| Insufficient pre-incubation time: The inhibitor may not have had enough time to effectively penetrate the cells and bind to caspase-8. | Increase the pre-incubation time (e.g., 1 hour, 2 hours) before adding the apoptotic stimulus. | |
| Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity. | Prepare fresh aliquots of the inhibitor from a properly stored stock solution. | |
| High cell density: A high number of cells may require a higher concentration of the inhibitor for complete inhibition. | Optimize cell seeding density for your experiments. | |
| Observed cell death despite this compound treatment. | Activation of alternative cell death pathways: Inhibition of caspase-8 can sometimes lead to the activation of other cell death pathways, such as necroptosis.[1][9] | Consider co-treatment with an inhibitor of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor), to determine if this pathway is activated. |
| Caspase-8 independent apoptosis: The apoptotic stimulus may be activating the intrinsic (mitochondrial) pathway of apoptosis, which is independent of caspase-8.[9][10] | Investigate the involvement of the intrinsic pathway by examining the activation of caspase-9. Consider using a pan-caspase inhibitor like Z-VAD-fmk for broader apoptosis inhibition. | |
| Off-target effects or cytotoxicity: At very high concentrations, this compound or the DMSO solvent may exhibit some cytotoxicity.[4][6] | Perform a toxicity control experiment with different concentrations of this compound and DMSO alone. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).[4][6] | |
| Unexpected experimental results. | This compound can have non-apoptotic effects: Caspase-8 has roles beyond apoptosis, including in inflammation and cell survival.[9][11] Inhibiting its activity can therefore have broader cellular consequences. | Carefully review the literature for non-apoptotic roles of caspase-8 in your experimental system. Consider the potential impact of its inhibition on pathways like NF-κB signaling.[11] |
| Inhibitor specificity: While this compound is highly specific for caspase-8, some cross-reactivity with other caspases or proteases like granzyme B has been reported.[2][12] | Confirm the specific inhibition of caspase-8 cleavage and activity using Western blotting. |
Experimental Protocols
Protocol 1: Confirmation of Caspase-8 Inhibition by Western Blotting
This protocol describes how to verify the effective inhibition of caspase-8 by this compound by analyzing the cleavage of pro-caspase-8 and its downstream target, pro-caspase-3.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., TNF-α, FasL)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro-caspase-8, cleaved caspase-8, pro-caspase-3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1 hour.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the cell culture medium and incubate for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Analyze the band intensities to assess the levels of pro-caspase-8, cleaved caspase-8, pro-caspase-3, and cleaved caspase-3. Complete inhibition should result in a significant reduction or absence of the cleaved forms of these caspases in the this compound treated samples compared to the apoptosis-induced control.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Extrinsic apoptosis pathway showing this compound inhibition of caspase-8.
Caption: Troubleshooting workflow for incomplete caspase-8 inhibition.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sanbio.nl [sanbio.nl]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. medkoo.com [medkoo.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
The effect of serum concentration on Z-IETD-fmk efficacy.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-8 inhibitor, Z-IETD-fmk.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
| Issue | Possible Cause | Recommended Solution |
| Reduced or no inhibition of apoptosis | Inhibitor concentration is too low: The effective concentration of this compound can vary depending on the cell type, the apoptotic stimulus, and the serum concentration in the culture medium.[1] | Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A typical starting range is 10-100 µM.[1] |
| Serum protein binding: Components of fetal bovine serum (FBS) or other sera can bind to small molecule inhibitors, reducing their effective concentration. | If high serum concentration is suspected to be the issue, consider performing a pilot experiment comparing this compound efficacy in low-serum (e.g., 1-2% FBS) versus high-serum (e.g., 10-20% FBS) media. It is also recommended to dilute the this compound stock solution in a protein-containing buffer or medium with 5-10% FBS immediately before use, which may help prevent non-specific binding to plasticware.[1] | |
| Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation. | Store the this compound stock solution (in DMSO) at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2] | |
| Cell permeability issues: While this compound is designed to be cell-permeable, different cell lines can have varying rates of uptake. | Increase the pre-incubation time of the cells with this compound before inducing apoptosis to allow for sufficient intracellular accumulation. | |
| Inconsistent results between experiments | Variability in serum lots: Different lots of FBS can contain varying levels of endogenous molecules that may affect inhibitor activity. | If possible, use the same lot of FBS for a series of related experiments. When switching to a new lot, it is advisable to re-optimize the this compound concentration. |
| Inconsistent timing of inhibitor addition: The timing of this compound addition relative to the apoptotic stimulus is critical. | Add this compound to the cell culture at a consistent time point in your experimental protocol, typically before or concurrently with the apoptotic stimulus.[3] | |
| Observed cytotoxicity at high concentrations | Off-target effects: At very high concentrations, small molecule inhibitors can have non-specific effects on cellular pathways. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a vehicle control (DMSO) at the same concentration as used for the inhibitor to assess the effect of the solvent on cell viability. |
| DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of caspase-8.[4] It is a tetrapeptide (Ile-Glu-Thr-Asp) that mimics the cleavage site of pro-caspase-8. The fluoromethylketone (fmk) group forms an irreversible covalent bond with the cysteine in the active site of caspase-8, thereby inactivating the enzyme.[5]
Q2: How does serum concentration in the cell culture medium affect the efficacy of this compound?
A2: The protein components of serum, such as albumin, can bind to small molecule inhibitors like this compound. This binding can reduce the free, active concentration of the inhibitor available to the cells, potentially lowering its efficacy. The extent of this effect can vary depending on the specific serum batch and concentration. Therefore, it is crucial to titrate the this compound concentration for your specific cell type and culture conditions. Some protocols recommend diluting the inhibitor in a protein-containing buffer or medium with 5-10% serum just before use, which may help to minimize non-specific binding to labware and maintain stability.[1]
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration of this compound can vary significantly depending on the cell line, the nature and strength of the apoptotic stimulus, and the serum concentration. A common starting range for cell culture experiments is 10-100 µM.[1] It is highly recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[1][2] This stock solution should be stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2]
Q5: Can this compound inhibit other caspases?
A5: While this compound is designed to be a selective inhibitor of caspase-8, like many small molecule inhibitors, it may exhibit some off-target effects at higher concentrations. It is important to use the lowest effective concentration to minimize the potential for non-specific inhibition of other caspases or cellular proteases.
Experimental Protocols
General Protocol for Assessing this compound Efficacy in Cell Culture
This protocol provides a general framework for testing the ability of this compound to inhibit apoptosis in a cell line of interest.
1. Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will allow for optimal growth and response to the apoptotic stimulus.
2. This compound Pre-incubation:
-
On the day of the experiment, prepare fresh dilutions of this compound in your complete cell culture medium (containing the desired serum concentration).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. It is recommended to test a range of concentrations (e.g., 10, 25, 50, 100 µM) and include a vehicle control (DMSO at the same final concentration).
-
Incubate the cells with this compound for a pre-determined period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
3. Induction of Apoptosis:
-
After the pre-incubation period, add the apoptotic stimulus (e.g., TNF-α, FasL, TRAIL, or a chemotherapeutic agent) to the wells.
-
Include a negative control (no apoptotic stimulus) and a positive control (apoptotic stimulus with vehicle).
4. Incubation:
-
Incubate the plate for a period sufficient to induce a measurable apoptotic response in the positive control group (this time will vary depending on the stimulus and cell type).
5. Assessment of Apoptosis:
-
Measure the extent of apoptosis using a suitable assay. Common methods include:
-
Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells by flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measure the activity of downstream effector caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.
-
TUNEL Assay: Detects DNA fragmentation in apoptotic cells.
-
Western Blotting: Analyze the cleavage of key apoptotic proteins such as PARP or pro-caspase-3.
-
Caspase-8 Signaling Pathway
Caption: Caspase-8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound Efficacy
Caption: A typical experimental workflow for evaluating this compound efficacy.
References
Validation & Comparative
Validating Z-IETD-fmk Inhibitory Activity: A Comparative Guide for Cell-Free Caspase-8 Assays
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the validation of specific inhibitor activity is paramount. This guide provides a comprehensive comparison of the caspase-8 inhibitor, Z-IETD-fmk, with alternative compounds in a cell-free assay format. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the objective assessment of its inhibitory performance.
Performance Comparison of Caspase-8 Inhibitors
The inhibitory potency of this compound and its alternatives against caspase-8 can be quantitatively assessed by determining their half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay. The following table summarizes the IC50 values for several commercially available caspase-8 inhibitors, providing a clear comparison of their efficacy.
| Inhibitor | Target Caspase(s) | IC50 (nM) in Cell-Free Assay |
| This compound | Caspase-8 | 350 [1][2] |
| Ac-LESD-CMK | Caspase-8 | 50[1][2] |
| z-LEHD-FMK | Caspase-8, Caspase-9 | 0.70 (for Caspase-8)[1] |
| Q-VD-Oph | Pan-caspase | 25 - 400[3] |
| Ac-DEVD-CHO | Caspase-3, Caspase-7, Caspase-8 | 0.92 (Ki, nM for Caspase-8)[3] |
Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and assay conditions may differ.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action, it is crucial to visualize its place in the extrinsic apoptosis pathway. Furthermore, a clear experimental workflow for validating its inhibitory activity is essential for reproducible results.
Experimental Protocols
A detailed methodology is crucial for the accurate and reproducible validation of this compound's inhibitory activity. Below is a generalized protocol for a cell-free caspase-8 inhibition assay using a fluorogenic substrate.
Objective:
To determine the IC50 value of this compound and other inhibitors against recombinant human caspase-8.
Materials:
-
Recombinant Human Caspase-8
-
Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC)
-
This compound and other test inhibitors
-
Assay Buffer (e.g., 25 mM HEPES, 0.1% w/v CHAPS, 10 mM DTT, pH 7.5)
-
DMSO (for dissolving inhibitors)
-
96-well black microplate
-
Fluorescent plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and other inhibitors in DMSO. A typical starting stock concentration is 10 mM.
-
Create a serial dilution of each inhibitor in Assay Buffer to achieve a range of final concentrations for the assay.
-
Dilute the recombinant human caspase-8 to a working concentration in Assay Buffer (e.g., 0.3 ng/µL).
-
Dilute the fluorogenic substrate Ac-IETD-AFC to a working concentration in Assay Buffer (e.g., 100 µM).
-
-
Assay Setup:
-
In a 96-well black microplate, add the diluted inhibitors to their respective wells. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control (Assay Buffer only).
-
Add the diluted recombinant caspase-8 solution to all wells except the no-enzyme control.
-
Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescent plate reader and begin kinetic measurements.
-
Record the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Normalize the reaction velocities to the vehicle control (100% activity).
-
Plot the percentage of caspase-8 activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a four-parameter logistic dose-response curve.
-
This comprehensive guide provides the necessary data, visual aids, and detailed protocols to effectively validate the inhibitory activity of this compound in a cell-free caspase-8 assay and compare its performance against relevant alternatives. By following these guidelines, researchers can obtain robust and reliable data to inform their studies on apoptosis and drug development.
References
Is Z-IETD-fmk or a genetic knockout of caspase-8 more effective?
Introduction
Caspase-8 is a critical cysteine protease that functions as a master regulator of cellular fate, playing a central role in the extrinsic apoptosis pathway and as a key inhibitor of necroptosis, a form of programmed necrosis.[1][2] Its intricate involvement in cell death and survival pathways makes it a significant target for research in fields ranging from immunology to oncology. Researchers aiming to elucidate the function of caspase-8 typically employ two primary methods of inhibition: the use of the chemical inhibitor Z-IETD-fmk or the genetic knockout of the CASP8 gene.
This guide provides an objective comparison of these two methodologies, presenting experimental data, detailed protocols, and an analysis of their respective strengths and weaknesses to assist researchers in selecting the most appropriate tool for their experimental needs.
Mechanism of Action
This compound: This agent is a cell-permeable, irreversible inhibitor of caspase-8.[3] It is a synthetic tetrapeptide (Ile-Glu-Thr-Asp) that mimics the substrate recognition sequence of caspase-8.[4][5] The fluoromethyl ketone (fmk) group forms a covalent bond with the cysteine in the active site of caspase-8, thereby irreversibly inactivating the enzyme.[4] Its design includes modifications like a benzyloxycarbonyl group (Z) and O-methyl side chains to enhance cell permeability and stability.[3][4]
Caspase-8 Genetic Knockout: This approach involves the permanent deletion or disruption of the CASP8 gene, resulting in the complete absence of caspase-8 protein expression. This is typically achieved using genome-editing technologies like CRISPR/Cas9 or through conditional knockout systems such as Cre/loxP, which allows for tissue-specific gene deletion in animal models.[6][7] Genetic knockout provides the most definitive method for studying the loss-of-function phenotype.
Comparative Analysis: this compound vs. Caspase-8 Knockout
The choice between a chemical inhibitor and a genetic knockout depends heavily on the specific experimental question, model system, and desired level of control.
| Feature | This compound (Chemical Inhibition) | Caspase-8 Knockout (Genetic Ablation) |
| Specificity | Moderate to High: Highly selective for caspase-8 but can exhibit off-target effects, including inhibition of granzyme B and potential cross-inhibition of other caspases at high concentrations.[8][9] | Very High: Complete and specific ablation of the Caspase-8 protein. |
| Reversibility | Irreversible: Forms a covalent bond with the enzyme active site.[3] | Irreversible: Permanent genetic modification. |
| Temporal Control | High: The inhibitor can be added at any point during an experiment to study acute effects. | Low: The gene is constitutively absent, making it difficult to study its role at specific time points unless inducible systems are used. |
| Completeness | Dose-dependent: Inhibition may be incomplete depending on the concentration used and cellular uptake.[8] | Complete: Total absence of the target protein.[7] |
| Off-Target Effects | Can have off-target effects on other proteases like granzyme B.[8] Some peptide-fmk inhibitors have been shown to inhibit other proteins like NGLY1.[10] | Can induce long-term compensatory mechanisms by the cell to cope with the absence of the protein.[11] |
| Phenotypic Outcome | Allows for the study of acute loss of enzymatic function. | Reveals the consequences of a complete and long-term absence of the protein, which can be embryonic lethal in full knockouts.[12] |
| In Vivo Use | Can be administered systemically in animal models.[9][13] | Requires the generation of knockout or conditional knockout animal models, which is time-consuming and expensive.[14] |
| Ease of Use & Cost | Relatively simple, fast, and inexpensive to use in cell culture. | Technically demanding, time-consuming, and costly to generate knockout cell lines or animals. |
Signaling Pathway Diagrams
To visualize the impact of these two methods, the following diagrams illustrate the central role of caspase-8.
Caption: Extrinsic apoptosis pathway initiated by caspase-8 activation.
Caption: Caspase-8 inhibits necroptosis by cleaving RIPK1 and RIPK3.
Quantitative Data Summary
Experimental data highlights the functional consequences of inhibiting or ablating caspase-8.
Table 2: Inhibition of Fas-Induced Apoptosis in Jurkat Cells
| Treatment Condition | Apoptotic Cells (%) | Data Source |
| Untreated Control | ~5% (baseline) | [5] |
| Anti-Fas Antibody (CH-11) | 94% | [5] |
| Anti-Fas Antibody + 40 µM this compound | 19% | [5] |
| Camptothecin | ~42% | [3] |
| Camptothecin + 20 µM this compound | ~5% (baseline) | [3] |
This table summarizes data showing that this compound effectively blocks death receptor-mediated apoptosis.
Table 3: In Vivo Pro-inflammatory Effects of this compound in Mice
| Treatment (Peritoneal Lavage Fluid) | IL-1β (pg/mL) | Neutrophil Count (x10⁶) | Data Source |
| Vehicle Control | < 50 | < 0.5 | [9] |
| This compound (6 mg/kg) at 4h | ~1000 | ~10 | [9] |
This table presents data indicating that in vivo inhibition of caspase-8 with this compound can induce a pro-inflammatory response, an effect linked to RIPK1/RIPK3 signaling.[9]
Experimental Protocols
Protocol 1: In Vitro Inhibition of Apoptosis using this compound
This protocol is a generalized procedure based on common practices.[3][15]
-
Cell Culture: Seed cells (e.g., Jurkat T-cells) in a suitable culture plate (e.g., 6-well plate) at a density of 0.3–0.6 x 10⁶ cells/well and allow them to adhere or stabilize overnight.
-
Inhibitor Preparation: Reconstitute lyophilized this compound in sterile DMSO to create a concentrated stock solution (e.g., 10-100 mM).[3][5] Store aliquots at -20°C.
-
Pre-incubation: Dilute the this compound stock solution in culture medium to the desired final working concentration (typically 1-50 µM).[4][13] Pre-incubate the cells with the this compound-containing medium for 30 minutes to 1 hour at 37°C.
-
Apoptosis Induction: Add the apoptotic stimulus (e.g., anti-Fas antibody at 100 ng/mL or camptothecin at 4 µM) directly to the wells containing the inhibitor.[3][5]
-
Incubation: Incubate for the required duration to induce apoptosis (e.g., 3-6 hours).
-
Analysis: Harvest the cells and assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.[3][5]
Caption: Experimental workflow for this compound-mediated inhibition.
Protocol 2: Conceptual Workflow for Generating Caspase-8 Knockout Cells via CRISPR/Cas9
This protocol outlines the key steps for creating a stable knockout cell line.
-
sgRNA Design and Synthesis: Design two or more single guide RNAs (sgRNAs) targeting a critical early exon of the CASP8 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Introduce the CRISPR/Cas9-sgRNA plasmid into the target cell line (e.g., HEK293, B16-F10) using lipid-based transfection or lentiviral transduction.[11][16]
-
Selection and Clonal Isolation: Select transfected/transduced cells using an appropriate marker (e.g., puromycin). Isolate single cells into a 96-well plate to grow clonal populations.
-
Screening and Validation:
-
Genomic DNA PCR: Screen individual clones for the presence of insertions/deletions (indels) at the target site.
-
Sanger Sequencing: Sequence the PCR products from positive clones to confirm the frameshift mutation.
-
Western Blot: Perform a Western blot for caspase-8 on lysates from validated clones to confirm the complete absence of protein expression.[7]
-
-
Functional Validation: Functionally test the knockout clone by treating with a death receptor ligand (e.g., TNFα + CHX) and confirming resistance to apoptosis.[11]
Discussion and Recommendations
This compound: The Tool for Acute and Controlled Inhibition
This compound is most effective for experiments requiring temporal control. Its ability to be introduced at specific time points makes it ideal for dissecting the acute role of caspase-8 activity in a signaling cascade. It is also well-suited for dose-response studies and as a relatively inexpensive preliminary tool to determine if caspase-8 inhibition produces a phenotype of interest before committing to the generation of a knockout model. However, researchers must be cautious of potential off-target effects, especially at higher concentrations, and should include appropriate controls, such as a negative control peptide like Z-FA-FMK.[3][17]
Caspase-8 Knockout: The Gold Standard for Definitive Function
A genetic knockout provides the most unambiguous evidence for the role of the caspase-8 protein. It eliminates concerns about incomplete inhibition or chemical off-target effects. This method is superior for long-term studies and for investigating the non-enzymatic, scaffolding functions of caspase-8, which a chemical inhibitor cannot address.[1][18] The major drawbacks are the embryonic lethality of full knockouts in mice, which necessitates the use of more complex and costly conditional knockout models, and the potential for cells to develop compensatory mechanisms over time.[19]
The choice between this compound and a caspase-8 knockout is not a matter of one being universally "better," but rather which is more appropriate for the research question at hand.
-
Use this compound for initial screening, dose-response experiments, and studies where temporal control of caspase-8's enzymatic activity is critical.
-
Use a Caspase-8 Knockout for definitive, long-term loss-of-function studies, for investigating non-enzymatic roles, and to avoid the confounding variable of chemical off-target effects. For in vivo studies, a conditional knockout is often essential.
References
- 1. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. invivogen.com [invivogen.com]
- 5. sanbio.nl [sanbio.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Knockout of the caspase 8-associated protein 2 gene improves recombinant protein expression in HEK293 cells through up-regulation of the cyclin-dependent kinase inhibitor 2A gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. cn.aminer.org [cn.aminer.org]
- 15. Effect of caspase inhibitors [bio-protocol.org]
- 16. Caspase-8 contributes to an immuno-hot microenvironment by promoting phagocytosis via an ecto-calreticulin-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Dual Role of Caspase-8 in Triggering and Sensing Proliferation-Associated DNA Damage, a Key Determinant of Liver Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. It cuts both ways: reconciling the dual roles of caspase-8 in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
Validating Z-IETD-fmk Specificity: A Comparative Guide Using Caspase Activity Assays
For researchers in cell biology and drug discovery, the precise inhibition of specific caspases is paramount to elucidating their roles in apoptosis and other cellular processes. Z-IETD-fmk is a widely utilized cell-permeable, irreversible inhibitor of caspase-8. This guide provides a comprehensive comparison of this compound with alternative inhibitors and details the experimental validation of its specificity using a caspase activity assay.
Comparative Analysis of Caspase-8 Inhibitors
The efficacy and specificity of caspase inhibitors are critical for accurate experimental outcomes. This compound is designed to target the IETD tetrapeptide recognition sequence of caspase-8.[1][2] However, like many peptide-based inhibitors, it can exhibit off-target effects. A comparison with other caspase inhibitors, including those targeting different caspases, is essential to understand its specificity profile.
| Inhibitor | Primary Target | Type | Reported IC50 for Caspase-8 | Notes on Specificity and Off-Target Effects |
| This compound | Caspase-8 | Irreversible | ~350 nM | Also inhibits granzyme B.[3][4] Can partially inhibit caspase-3 and PARP cleavage.[3][4] May affect T-cell proliferation independently of caspase inhibition.[5] |
| Ac-LESD-CMK | Caspase-8 | Irreversible | ~50 nM | Shows higher potency for caspase-8 compared to this compound in some studies. |
| Z-LEHD-fmk | Caspase-9 | Irreversible | ~70 nM | Primarily a caspase-9 inhibitor, but demonstrates significant cross-reactivity with caspase-8. |
| Z-VAD-fmk | Pan-caspase | Irreversible | Potent | A broad-spectrum inhibitor, not specific for caspase-8. Useful as a general apoptosis inhibitor control.[6] |
| Q-VD-OPh | Pan-caspase | Irreversible | 25-400 nM | A potent pan-caspase inhibitor with good cell permeability.[7][8] |
| Z-AEVD-fmk | Caspase-10 | Irreversible | - | Primarily targets caspase-10, which is structurally similar to caspase-8.[9] |
Signaling Pathways Involving Caspase-8
Caspase-8 plays a pivotal role as an initiator caspase in the extrinsic apoptosis pathway. Furthermore, it has a critical function in regulating necroptosis, a form of programmed necrosis.[10][11][12] Understanding these pathways is crucial when interpreting data from experiments using caspase-8 inhibitors.
Experimental Workflow for Caspase-8 Activity Assay
To validate the specificity of this compound, a fluorometric caspase activity assay is a sensitive and quantitative method. This workflow outlines the key steps.
Detailed Experimental Protocol: Fluorometric Caspase-8 Activity Assay
This protocol is a synthesized guide for determining caspase-8 activity in cell lysates using the fluorogenic substrate IETD-AFC (7-amino-4-trifluoromethyl coumarin).[13][14]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and other caspase inhibitors
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)
-
2x Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT)
-
Dithiothreitol (DTT), 1 M stock
-
Caspase-8 substrate: IETD-AFC (1 mM stock in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Pre-incubate cells with this compound or other inhibitors at various concentrations for 1-2 hours. Include a vehicle control (DMSO).
-
Induce apoptosis using the desired stimulus and incubate for the appropriate time. Include an uninduced control.
-
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Caspase Activity Assay:
-
Determine the protein concentration of each lysate.
-
In a 96-well black microplate, add 50 µL of 2x Reaction Buffer (freshly supplemented with DTT to a final concentration of 10 mM) to each well.
-
Add 50-200 µg of protein from your cell lysate to the wells. Adjust the volume with Cell Lysis Buffer to 50 µL.
-
Add 5 µL of the 1 mM IETD-AFC substrate to each well (final concentration 50 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[13][14]
-
Subtract the background fluorescence (from a well with no lysate) from all readings.
-
Compare the fluorescence levels of the inhibitor-treated samples to the induced, untreated control to determine the percentage of inhibition.
-
Logical Framework for Specificity Validation
The validation of this compound's specificity relies on a logical series of experiments and controls.
References
- 1. sanbio.nl [sanbio.nl]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and this compound is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-8 inhibition improves the outcome of bacterial infections in mice by promoting neutrophil activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. invivogen.com [invivogen.com]
- 11. Roles of Caspases in Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Caspase-8 Assay Kit (Fluorometric) (NBP2-54816): Novus Biologicals [novusbio.com]
- 14. cephamls.com [cephamls.com]
Z-IETD-fmk: A Comparative Analysis of its Cross-Reactivity with Granzyme B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the caspase-8 inhibitor, Z-IETD-fmk, and its cross-reactivity with the serine protease granzyme B. The information presented herein is supported by experimental data to aid researchers in the selection and application of this inhibitor.
Executive Summary
This compound is a widely utilized cell-permeable, irreversible inhibitor of caspase-8, a key initiator caspase in the apoptotic signaling cascade. While it exhibits potent inhibition of caspase-8, evidence indicates a degree of cross-reactivity with granzyme B, a cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-derived serine protease that also plays a crucial role in inducing apoptosis. This guide outlines the quantitative differences in the inhibitory activity of this compound against these two proteases, provides detailed experimental protocols for assessing this activity, and illustrates the signaling pathways involved.
Data Presentation
The inhibitory potency of this compound against caspase-8 and granzyme B has been quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value indicates greater potency.
| Target Protease | Inhibitor | Inhibitory Value | Value Type | Reference |
| Caspase-8 | This compound | 0.46 µM | IC50 | [1] |
| Caspase-8 | This compound | 350 nM (0.35 µM) | IC50 | |
| Granzyme B | This compound | 1.5 µM | Ki |
Experimental Protocols
The following are detailed methodologies for conducting in vitro inhibition assays for caspase-8 and granzyme B.
Caspase-8 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available caspase-8 assay kits.[2]
Materials:
-
Recombinant human caspase-8
-
This compound (test inhibitor)
-
Caspase-8 substrate: Ac-IETD-AFC (Acetyl-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a working solution of recombinant caspase-8 in Assay Buffer.
-
Prepare a working solution of Ac-IETD-AFC substrate in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (Assay Buffer with DMSO).
-
Add 50 µL of the caspase-8 working solution to each well.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add 100 µL of the Ac-IETD-AFC substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration by determining the change in fluorescence over time.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Granzyme B Inhibition Assay (Fluorometric)
This protocol is based on commercially available granzyme B activity assay kits.[3]
Materials:
-
Recombinant human granzyme B
-
This compound (test inhibitor)
-
Granzyme B substrate: Ac-IEPD-AFC (Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT, pH 7.2)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380-400 nm, Emission: ~500-505 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a working solution of recombinant granzyme B in Assay Buffer.
-
Prepare a working solution of Ac-IEPD-AFC substrate in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of the granzyme B working solution to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add 100 µL of the Ac-IEPD-AFC substrate solution to each well.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically at 37°C for at least 30 minutes.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. For Ki determination, varying substrate concentrations should be used.
-
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathways
The following diagrams illustrate the central roles of caspase-8 and granzyme B in the induction of apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for determining the inhibitory activity of this compound.
Conclusion
The data presented in this guide demonstrate that while this compound is a potent inhibitor of caspase-8, it also exhibits inhibitory activity against granzyme B, albeit at a higher concentration. The IC50 values for caspase-8 are in the sub-micromolar range (0.35-0.46 µM), whereas the Ki for granzyme B is 1.5 µM. This approximate 3- to 4-fold lower potency against granzyme B is a critical consideration for researchers studying apoptotic pathways where both enzymes may be active. When interpreting experimental results using this compound, it is essential to consider its potential off-target effects on granzyme B, particularly at higher concentrations. The provided experimental protocols offer a framework for independently verifying these inhibitory activities in specific experimental settings.
References
Evaluating the Efficacy of Z-IETD-fmk in Different Cancer Cell Lines: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy and mechanism of action of specific inhibitors is paramount. This guide provides a comprehensive comparison of Z-IETD-fmk, a selective caspase-8 inhibitor, and its performance in various cancer cell lines. We present supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of its potential therapeutic applications.
This compound: A Potent Inhibitor of Apoptosis Initiation
This compound is a cell-permeable tetrapeptide inhibitor that specifically targets caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. By irreversibly binding to the active site of caspase-8, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death. Its utility extends beyond apoptosis research, as caspase-8 inhibition has been shown to play a role in other cellular processes, such as necroptosis.
Comparative Efficacy of this compound
The efficacy of this compound can be evaluated through various quantitative measures, including its half-maximal inhibitory concentration (IC50) in enzymatic assays and its effective concentration for inhibiting apoptosis in cell-based assays.
In Vitro Enzymatic Inhibition of Caspase-8
The following table summarizes the IC50 values of this compound and other caspase inhibitors against purified caspase-8 enzyme. This data provides a direct comparison of their intrinsic inhibitory potency.
| Inhibitor | Target Caspase | IC50 (nM) |
| This compound | Caspase-8 | 350 |
| Ac-LESD-CMK | Caspase-8 | 50 |
| zLEHD-FMK | Caspase-8 | 70 |
Data sourced from in vitro enzymatic assays.
Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Apoptosis Inducer | This compound Concentration | Observed Effect |
| Jurkat | T-cell Leukemia | Anti-Fas antibody | 40 µM | Reduced apoptosis from 94% to 19% |
| Jurkat | T-cell Leukemia | Camptothecin | 20 µM | Reduced apoptosis by ~42% |
| HCT-116 | Colon Carcinoma | Fisetin | 20 µM | Mitigated fisetin-induced apoptosis |
| HCT-116 | Colon Carcinoma | TRAIL | 20 µM | Protected cells from TRAIL-induced apoptosis |
| SW480 | Colorectal Adenocarcinoma | TRAIL | 20 µM | Protected cells from TRAIL-induced apoptosis |
| KYSE30 | Esophageal Squamous Cell Carcinoma | Rabdocoestin B | 20 µM | Inhibited Rabdocoestin B-induced apoptosis[1] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | Rabdocoestin B | 20 µM | Inhibited Rabdocoestin B-induced apoptosis[1] |
| MRK-nu-1 | Breast Cancer | Sodium Butyrate | 10 µM | Blocked the formation of caspase-3 active forms[2] |
| HL-60 | Promyelocytic Leukemia | 23-HUA | 50 µM | Completely blocked DNA fragmentation[3] |
| MG63 | Osteosarcoma | MSP-4 | 10 µM | Partially reversed MSP-4-induced cytotoxicity[3] |
| HepG2 | Hepatocellular Carcinoma | Proton Pump Inhibitors | Not specified | Accelerated PPI-induced cell death[3] |
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.
Annexin V Apoptosis Assay Using Flow Cytometry
This protocol outlines the steps for quantifying apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.[4][5][6]
Materials:
-
Cancer cell line of interest
-
This compound (reconstituted in DMSO)[7]
-
Apoptosis-inducing agent (e.g., TRAIL, Fas ligand, chemotherapy drug)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.
-
Allow cells to adhere and grow overnight.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 20 µM) for 1-2 hours.[1]
-
Induce apoptosis by adding the specific inducing agent. Include appropriate controls: untreated cells, cells treated with the inducer alone, and cells treated with this compound alone.
-
Incubate for the desired period to allow for apoptosis to occur.
-
-
Cell Harvesting and Washing:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Collect the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.
-
Wash the cells twice with cold PBS to remove any residual media and treatment agents.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate compensation controls for FITC and PI.
-
Gate the cell populations to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in which this compound plays a crucial role.
Extrinsic Apoptosis Pathway
Caption: Extrinsic apoptosis pathway initiated by death receptor ligation.
Necroptosis Pathway
Caption: Necroptosis pathway induced by TNF-α upon caspase-8 inhibition.
Conclusion
This compound is a valuable tool for studying and manipulating the extrinsic apoptosis pathway. Its efficacy as a caspase-8 inhibitor has been demonstrated in both enzymatic and cell-based assays across a variety of cancer cell lines. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at exploring the therapeutic potential of targeting caspase-8 in cancer. Further research is warranted to establish a comprehensive profile of its IC50 values in a broader range of cancer cell types and to explore its in vivo efficacy and potential for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. immunostep.com [immunostep.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
A head-to-head comparison of Z-IETD-fmk and other IETD-based inhibitors.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Z-IETD-fmk, a widely used caspase-8 inhibitor, with other inhibitors based on the IETD (Ile-Glu-Thr-Asp) tetrapeptide sequence. The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.
Introduction to IETD-Based Caspase-8 Inhibitors
Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway. Its selective inhibition is a valuable tool for studying the mechanisms of programmed cell death and for developing potential therapeutics for diseases involving aberrant apoptosis. IETD-based inhibitors are designed to mimic the natural substrate recognition sequence of caspase-8, thereby blocking its proteolytic activity.
This compound (benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent and irreversible inhibitor of caspase-8. The fluoromethylketone (fmk) moiety forms a covalent bond with the active site cysteine of the caspase, leading to permanent inactivation.[1] Modifications to the IETD peptide sequence and the attached chemical group can alter the inhibitor's potency, selectivity, permeability, and reversibility.
Quantitative Performance Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant caspase inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | Target Caspase | Other Caspases Inhibited (IC50) | IC50 (nM) | Reversibility | Key Features |
| This compound | Caspase-8 | Caspase-10 (5760 nM), Caspase-9 (3700 nM), Granzyme B[2][3] | 350[2] | Irreversible | Cell-permeable, O-methylated for enhanced stability.[1] |
| Ac-IETD-CHO | Caspase-8 | Not specified | Not specified | Reversible | Aldehyde-based reversible inhibitor. |
| Ac-LESD-CMK | Caspase-8 | Caspase-10 (520 nM)[2] | 50[2] | Irreversible | More potent than this compound for Caspase-8. |
| z-LEHD-FMK | Caspase-9 | Caspase-8 (700 pM), Caspase-10 (3590 nM)[2] | 1500[2] | Irreversible | Primarily a Caspase-9 inhibitor with high affinity for Caspase-8. |
| Q-VD-OPh | Pan-caspase | Caspases 1, 3, 8, 9[4] | 25-400[4] | Irreversible | Broad-spectrum caspase inhibitor. |
Signaling Pathway and Mechanism of Action
Caspase-8 is activated downstream of death receptor stimulation, such as the Fas receptor. Upon ligand binding, the receptor trimerizes and recruits the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8 molecules, bringing them into close proximity and facilitating their dimerization and auto-activation. Activated caspase-8 then initiates the executioner caspase cascade, leading to apoptosis. IETD-based inhibitors act by binding to the active site of caspase-8, preventing it from cleaving its downstream substrates.
References
Safety Operating Guide
Navigating the Safe Disposal of Z-IETD-fmk: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step information for the safe disposal of Z-IETD-fmk, a caspase-8 inhibitor frequently used in apoptosis research.
This compound, a cell-permeable and irreversible inhibitor of caspase-8, is a peptide derivative typically dissolved in dimethyl sulfoxide (DMSO).[1][2][3] Understanding the properties of both the peptide and the solvent is crucial for its safe handling and disposal. While specific institutional and local regulations must always be the final authority, the following procedures outline the best practices for managing this compound waste.
Prioritizing Safety: Initial Handling and Storage
Before disposal, proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of research. This compound is typically supplied in a lyophilized form and reconstituted in DMSO.[1][2]
Storage of Stock Solutions:
-
Once reconstituted in DMSO, the solution should also be stored at -20°C, where it is stable for up to six months.[1]
-
To prevent degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[2]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound, particularly when in a DMSO solution, must be handled as chemical waste. DMSO can facilitate the absorption of other chemicals through the skin, making it imperative to handle solutions containing it with care.[4]
1. Waste Segregation and Collection:
-
Do not dispose of this compound or its solutions down the drain.
-
All waste containing this compound, including unused stock solutions, cell culture media containing the inhibitor, and contaminated labware (e.g., pipette tips, tubes), should be collected as hazardous chemical waste.
-
Use a designated, properly labeled, and leak-proof waste container that is compatible with DMSO.
2. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound" and "Dimethyl Sulfoxide (DMSO)."
-
Include the approximate concentrations and volumes of each component.
3. Disposal of Empty Containers:
-
Empty vials that originally contained this compound should be triple-rinsed with a suitable solvent, such as ethanol or water.
-
The rinsate should be collected and disposed of as hazardous chemical waste.
-
After triple-rinsing, the defaced, empty container can typically be disposed of in the regular laboratory glass waste, but confirm this with your institution's specific guidelines.[5]
4. Consultation with Institutional Safety Office:
-
Before initiating any disposal procedure, it is mandatory to consult your institution's Environmental Health and Safety (EHS) office or equivalent department. They will provide specific guidelines and procedures that comply with local, state, and federal regulations.
-
The EHS office can also provide the appropriate waste containers and arrange for waste pickup.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling of this compound.
| Parameter | Value | Source |
| Molecular Weight | 654.7 g/mol | [1] |
| Typical Solvent | Dimethyl Sulfoxide (DMSO) | [1][2] |
| Recommended Storage Temperature | -20°C | [1][2] |
| Reconstituted Solution Stability | Up to 6 months at -20°C | [1] |
| Typical Working Concentration | 10-100 µM | [1] |
Experimental Workflow for this compound Application and Waste Generation
The following diagram illustrates a typical experimental workflow involving this compound, from preparation to the generation of waste that requires proper disposal.
Logical Relationship of Disposal Steps
This diagram outlines the decision-making process for the proper disposal of this compound and related materials.
By adhering to these guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Z-IETD-fmk
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-IETD-fmk, a potent and selective cell-permeable inhibitor of caspase-8. Adherence to these procedural steps will minimize risk and ensure the integrity of your experiments.
This compound is a powerful tool for studying apoptosis and other cellular processes.[1][2] As it is typically dissolved and used in Dimethyl Sulfoxide (DMSO), a solvent known for its ability to penetrate the skin, careful handling is crucial to prevent unintended exposure to the inhibitor.[3]
Essential Safety and Handling Operations
A systematic approach to handling this compound, from receipt to disposal, is critical. The following operational plan outlines the necessary personal protective equipment (PPE) and procedures for each stage.
Personal Protective Equipment (PPE) Requirements
Due to its formulation in DMSO, which facilitates skin absorption, the following PPE is mandatory at all stages of handling:
-
Gloves: Chemical-resistant gloves are required. Butyl or neoprene gloves are recommended over standard nitrile gloves for prolonged contact with DMSO.[3][4] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are essential to protect against splashes.[5]
-
Lab Coat: A buttoned, long-sleeved lab coat should be worn to protect skin and clothing.
-
Ventilation: All handling of this compound, especially the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation of any aerosols or vapors.[3]
Operational Plan: From Receipt to Disposal
-
Receiving and Storage:
-
Preparation of Stock Solution (in a chemical fume hood):
-
Don all required PPE.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder in high-purity DMSO to the desired stock concentration (e.g., 10 mM).[6] For example, to make a 10 mM stock solution, dissolve 1.0 mg of this compound (MW: 654.7 g/mol ) in 152.7 µL of DMSO.[6]
-
Cap the vial tightly and vortex gently to ensure complete dissolution.
-
The reconstituted inhibitor can be stored in small aliquots at -20°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.[6]
-
-
Preparation of Working Solution and Cell Treatment:
-
Thaw an aliquot of the stock solution.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-20 µM).[8] It is crucial to titrate the inhibitor to determine the optimal concentration for your specific experimental system.[6]
-
Important: The final concentration of DMSO in the cell culture medium should not exceed 0.2%, as higher concentrations can be toxic to cells.[6]
-
Add the working solution to your cell cultures as per your experimental design.
-
-
Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the contaminated absorbent material in a sealed, labeled container for proper disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Disposal:
-
All waste materials, including used vials, pipette tips, and contaminated gloves, should be collected in a designated hazardous waste container.
-
Liquid waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference.
| Property | Value |
| Synonyms | Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone |
| CAS Number | 210344-98-2 |
| Molecular Formula | C₃₀H₄₃FN₄O₁₁ |
| Molecular Weight | 654.7 g/mol |
| Purity | ≥95% (UHPLC) |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL or ~153 mM) |
| Working Concentration | 1-20 µM for cell culture assays |
| Storage Temperature | -20°C |
| Reconstituted Stability | Stable for up to 6 months at -20°C |
Experimental Protocols
Detailed Protocol for Inhibition of Apoptosis in Cell Culture
This protocol provides a general framework for using this compound to inhibit caspase-8-mediated apoptosis in a cell culture model, such as Jurkat cells treated with an apoptosis-inducing agent (e.g., anti-Fas antibody or camptothecin).[6][9]
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest (e.g., Jurkat cells)
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., camptothecin)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V staining kit)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere or recover overnight.
-
Pre-incubation with Inhibitor:
-
Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 20 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.2%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Pre-incubate the cells for 30 minutes to 1 hour at 37°C in a CO₂ incubator to allow for cell permeability and target engagement.[6]
-
-
Induction of Apoptosis:
-
Apoptosis Detection:
-
Data Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of apoptotic cells in each condition. Effective inhibition by this compound will result in a significant reduction in the apoptotic cell population compared to the cells treated with the inducing agent and vehicle control.[6]
-
Visualizing Workflows and Pathways
To further clarify the procedural and biological contexts of this compound usage, the following diagrams illustrate the experimental workflow and the inhibitor's mechanism of action.
Caption: Experimental workflow for handling this compound.
Caption: this compound inhibits the extrinsic apoptosis signaling pathway.
References
- 1. This compound | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. invivogen.com [invivogen.com]
- 9. sanbio.nl [sanbio.nl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
